2-Fluoro-6-methylpyridine-3-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-fluoro-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKPLRESDHKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376756 | |
| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906744-85-2 | |
| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-methylpyridine-3-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-methylpyridine-3-boronic acid, a key building block in modern medicinal chemistry, has garnered significant attention for its role in the synthesis of novel therapeutic agents. Its unique structural features, including a fluorinated pyridine ring and a boronic acid moiety, offer versatile reactivity and opportunities for developing compounds with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a particular focus on its utility in drug discovery. Detailed experimental protocols for its synthesis and use in Suzuki-Miyaura cross-coupling reactions are presented, along with a summary of its spectral and physical properties. Furthermore, this guide explores a pertinent application in the development of bacterial efflux pump inhibitors, highlighting the potential of this compound in combating antimicrobial resistance.
Introduction
Organoboron compounds, particularly boronic acids, have emerged as indispensable tools in synthetic organic chemistry and drug discovery. Their stability, low toxicity, and versatile reactivity in cross-coupling reactions have made them valuable intermediates for the construction of complex molecular architectures. This compound (C₆H₇BFNO₂) is a heterocyclic boronic acid that has gained prominence as a versatile building block.[1] The presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring significantly influences the electronic properties and steric environment of the molecule, offering advantages in modulating the physicochemical and pharmacokinetic profiles of derivative compounds.[2] This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is provided in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 906744-85-2 |
| Molecular Formula | C₆H₇BFNO₂ |
| Molecular Weight | 154.93 g/mol |
| Appearance | Solid |
Table 2: Spectral Data for this compound
| Technique | Data |
| ¹H NMR | Predicted shifts are dependent on the solvent used. Key signals would include a singlet for the methyl group, and distinct aromatic protons on the pyridine ring. |
| ¹³C NMR | Predicted shifts would show distinct signals for the methyl carbon, the carbon bearing the boronic acid, the carbon bearing the fluorine, and the other aromatic carbons. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom attached to the pyridine ring. |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |
| FT-IR | Characteristic peaks for O-H stretching of the boronic acid, B-O stretching, and C-F stretching. |
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound. The most common methods include palladium-catalyzed Miyaura borylation and lithiation-borylation of a suitable pyridine precursor.
Synthesis via Lithiation-Borylation
This method involves the deprotonation of 2-fluoro-6-methylpyridine at the 3-position using a strong base, followed by quenching with a borate ester and subsequent hydrolysis.
Caption: Workflow for the synthesis of this compound via lithiation-borylation.
Materials:
-
2-Fluoro-6-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add 2-fluoro-6-methylpyridine (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Synthesis via Palladium-Catalyzed Miyaura Borylation
This method is suitable when starting from a halogenated precursor, such as 3-bromo-2-fluoro-6-methylpyridine. The reaction utilizes a palladium catalyst and a diboron reagent.
Caption: General catalytic cycle for the Miyaura borylation reaction.
Materials:
-
3-Bromo-2-fluoro-6-methylpyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-fluoro-6-methylpyridine (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid. The crude boronic acid is then purified by recrystallization or column chromatography.
Table 3: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Lithiation-Borylation | 2-Fluoro-6-methylpyridine | LDA, Triisopropyl borate | Moderate to Good | Readily available starting material. | Requires cryogenic temperatures; sensitive to moisture and air. |
| Miyaura Borylation | 3-Bromo-2-fluoro-6-methylpyridine | B₂pin₂, Pd catalyst, Base | Good to Excellent | Milder reaction conditions; good functional group tolerance. | Requires a pre-functionalized starting material; palladium catalyst can be expensive. |
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Case Study: Inhibition of the Staphylococcus aureus NorA Efflux Pump
A significant application of pyridine-3-boronic acid derivatives is in the development of inhibitors for bacterial efflux pumps, a key mechanism of antibiotic resistance. The NorA efflux pump in Staphylococcus aureus is responsible for extruding a broad range of antimicrobial agents, including fluoroquinolones like ciprofloxacin.[3] Derivatives of 6-substituted pyridine-3-boronic acids have been identified as potential inhibitors of this pump.[3]
The proposed mechanism of inhibition involves the boronic acid derivative binding to the efflux pump, thereby blocking the extrusion of the antibiotic. This leads to an increased intracellular concentration of the antibiotic, restoring its efficacy against the resistant bacteria.
References
- 1. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Fluoro-6-methylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The presence of the fluorinated methylpyridine scaffold coupled with the versatile boronic acid moiety makes this compound a key intermediate in the synthesis of complex molecules, particularly for use in Suzuki-Miyaura cross-coupling reactions.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 2-amino-6-methylpyridine. The first step involves the conversion of the amino group to a fluorine atom via a diazotization reaction (Balz-Schiemann reaction or similar methods). The resulting 2-fluoro-6-methylpyridine then undergoes a directed ortho-metalation followed by borylation to introduce the boronic acid group at the 3-position.
The fluorine atom at the 2-position serves as a directing group for the regioselective deprotonation at the adjacent C-3 position by a strong base, such as lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with a trialkyl borate, typically triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis yields the final product, this compound.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and provide a comprehensive guide for the synthesis.
Step 1: Synthesis of 2-Fluoro-6-methylpyridine
This procedure is adapted from the Balz-Schiemann reaction, a common method for introducing fluorine into aromatic rings.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Amino-6-methylpyridine | 108.14 | 10.8 g | 0.10 |
| Tetrafluoroboric acid (48% in H₂O) | 87.81 | 45.7 mL | 0.22 |
| Sodium nitrite | 69.00 | 7.6 g | 0.11 |
| Diethyl ether | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
A solution of 48% tetrafluoroboric acid (45.7 mL, 0.22 mol) is cooled to 0 °C in an ice bath.
-
2-Amino-6-methylpyridine (10.8 g, 0.10 mol) is added portion-wise to the stirred acid solution, maintaining the temperature below 10 °C.
-
A solution of sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of water is added dropwise to the reaction mixture at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
The resulting diazonium salt precipitate is collected by filtration and washed with cold diethyl ether.
-
The salt is then carefully heated in a suitable flask until nitrogen evolution ceases.
-
The crude product is purified by steam distillation. The distillate is extracted with diethyl ether, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-fluoro-6-methylpyridine.
Expected Yield: 60-70%
Step 2: Synthesis of this compound
This procedure utilizes directed ortho-metalation followed by borylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Fluoro-6-methylpyridine | 111.12 | 5.55 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Diisopropylamine | 101.19 | 7.7 mL | 0.055 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22 mL | 0.055 |
| Triisopropyl borate | 188.08 | 12.8 mL | 0.055 |
| 2 M Hydrochloric acid | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine (7.7 mL, 0.055 mol) in anhydrous THF (50 mL) is cooled to -78 °C.
-
n-Butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of 2-fluoro-6-methylpyridine (5.55 g, 0.05 mol) in anhydrous THF (50 mL) is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.
-
Triisopropyl borate (12.8 mL, 0.055 mol) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2).
-
The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronate ester.
-
The aqueous layer is separated and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to afford this compound as a solid.
Expected Yield: 50-65%
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Fluorination | Step 2: Borylation |
| Starting Material | 2-Amino-6-methylpyridine | 2-Fluoro-6-methylpyridine |
| Product | 2-Fluoro-6-methylpyridine | This compound |
| Molecular Formula | C₆H₆FN | C₆H₇BFNO₂ |
| Molar Mass ( g/mol ) | 111.12 | 154.94 |
| Typical Yield Range | 60-70% | 50-65% |
| Appearance | Colorless liquid | White to off-white solid |
| Purity (typical) | >97% (GC) | >95% (¹H NMR) |
Logical Relationships in the Borylation Step
The borylation step is a critical part of the synthesis, relying on a sequence of carefully controlled reactions. The following diagram illustrates the logical flow of this process.
Figure 2. Logical workflow of the directed ortho-metalation and borylation step.
This in-depth guide provides a robust framework for the synthesis of this compound. Researchers and professionals in drug development can utilize these protocols and data to facilitate their synthetic endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
In-Depth Technical Guide: 2-Fluoro-6-methylpyridine-3-boronic acid
CAS Number: 906744-85-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-6-methylpyridine-3-boronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, key applications, and safety information.
Core Compound Information
This compound is a heterocyclic organoboron compound. The presence of a fluorine atom, a methyl group, and a boronic acid moiety on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable reagent in cross-coupling reactions.[1][2]
Table 1: Physicochemical and General Data
| Property | Value | Reference(s) |
| CAS Number | 906744-85-2 | [1] |
| Molecular Formula | C₆H₇BFNO₂ | [1][2] |
| Molecular Weight | 154.93 g/mol | [1] |
| IUPAC Name | (2-Fluoro-6-methylpyridin-3-yl)boronic acid | [2] |
| Synonyms | 2-Fluoro-6-methyl-3-pyridinylboronic acid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | -20°C | [1] |
| SMILES | CC1=NC(F)=C(B(O)O)C=C1 | [1] |
| InChI Key | QIIKPLRESDHKTN-UHFFFAOYSA-N | [2] |
Spectroscopic and Analytical Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (pyridine ring), a singlet for the methyl group protons, and a broad singlet for the boronic acid hydroxyl protons. Chemical shifts will be influenced by the fluorine and methyl substituents. |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring, with the carbon attached to the fluorine showing a characteristic coupling (¹JC-F). The carbon attached to the boron atom may show a broadened signal. |
| ¹¹B NMR | A single, broad resonance characteristic of a tricoordinate boronic acid. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or other relevant adducts, confirming the molecular weight. Boronic acids may dehydrate or form oligomers in the ion source. |
| Infrared (IR) | Characteristic peaks for O-H stretching (boronic acid), B-O stretching, C=C and C=N stretching (pyridine ring), and C-F stretching. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are representative protocols for its synthesis and a key application in Suzuki-Miyaura coupling.
Synthesis via Lithiation and Borylation
This common method involves the directed ortho-metalation of a fluorinated pyridine precursor.
Experimental Protocol: Synthesis of this compound
-
Preparation: To a solution of 2-fluoro-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Quenching and Hydrolysis: Allow the reaction to warm to room temperature and stir overnight. The reaction is then quenched by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash chromatography.
Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
This compound serves as a crucial building block for the synthesis of novel drug candidates.[2] Its derivatives are being explored for various therapeutic areas, including:
-
Oncology: As a component of potential anticancer agents.
-
Neurodegenerative Diseases: For the development of new treatments for neurological disorders.
-
Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.
One notable area of research is the development of derivatives as protein-protein interaction (PPI) modulators .[2]
Inhibition of Bacterial Efflux Pumps
Derivatives of pyridine-3-boronic acid have been identified as potential inhibitors of the NorA efflux pump in Staphylococcus aureus.[3] This pump is a major contributor to antibiotic resistance, particularly against fluoroquinolones like ciprofloxacin.[4][5][6] By inhibiting the NorA pump, these compounds can restore the efficacy of existing antibiotics. The boronic acid moiety is crucial for this inhibitory activity.[4][7]
Caption: Mechanism of ciprofloxacin potentiation by NorA efflux pump inhibition.
Materials Science
The unique electronic properties of this compound make it a valuable monomer for the synthesis of advanced materials, such as:
-
New Catalysts: The boronic acid group can coordinate with transition metals to form novel and efficient catalysts for organic reactions.[2]
-
Functional Polymers: It can be incorporated into polymers to tune their electronic and physical properties for applications in electronics and sensors.
Safety and Handling
Boronic acids are generally considered irritants. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound (CAS 906744-85-2) is a highly versatile and valuable reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its potential as a scaffold for developing novel therapeutics, such as efflux pump inhibitors, underscore its importance in modern chemical research.
References
- 1. Indirubin potentiates ciprofloxacin activity in the NorA efflux pump of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efflux pump activity potentiates the evolution of antibiotic resistance across S. aureus isolates. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Abstract: Inhibiting Staphylococcus aureus NorA Efflux Pumps to Restore Ciprofloxacin Activity (2016 AAAS Annual Meeting (February 11-15, 2016)) [aaas.confex.com]
- 6. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-6-methylpyridine-3-boronic acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-methylpyridine-3-boronic acid is a versatile organoboron compound with significant applications in synthetic organic chemistry, particularly as a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique molecular architecture, featuring a pyridine ring substituted with a fluorine atom, a methyl group, and a boronic acid moiety, imparts distinct electronic and steric properties that are highly advantageous in cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound. Furthermore, it delves into its emerging role in medicinal chemistry, specifically as a potential modulator of protein-protein interactions and a component of proteasome inhibitors. Detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling are also presented, alongside spectroscopic data for its characterization.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₆H₇BFNO₂ and a molecular weight of 154.94 g/mol , possesses a unique substitution pattern on its central pyridine ring.[1] A fluorine atom at the 2-position and a boronic acid group at the 3-position significantly influence the electronic properties of the molecule, while a methyl group at the 6-position provides steric bulk.[1]
The presence of the highly electronegative fluorine atom and the nitrogen heteroatom creates a substantial molecular dipole moment.[1] The boronic acid functionality confers hydrophilic characteristics, allowing for hydrogen bonding interactions with protic solvents. Conversely, the aromatic pyridine ring and the methyl group contribute to its hydrophobic nature.[1] This amphiphilic character dictates its solubility in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2-fluoro-6-methylpyridin-3-yl)boronic acid | [1] |
| CAS Number | 906744-85-2 | [1] |
| Molecular Formula | C₆H₇BFNO₂ | [1] |
| Molecular Weight | 154.94 g/mol | [1] |
| Canonical SMILES | B(C1=C(N=C(C=C1)C)F)(O)O | [1] |
| InChI Key | QIIKPLRESDHKTN-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid (typical) | [2] |
Table 2: Qualitative Solubility Profile of this compound (by analogy with 2-Fluoropyridine-3-boronic acid)
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule.[2] |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity is too high for significant interaction with nonpolar solvents.[2] |
Note: Experimental verification is recommended for specific applications.
Spectroscopic Characterization
Due to the limited availability of specific experimental spectra for this compound in the public domain, the following tables provide predicted and representative spectral data based on closely related analogs and general principles of spectroscopy for organoboron compounds.
Table 3: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~2.5 (s, 3H, CH₃), ~7.0-8.5 (m, 2H, Ar-H), ~8.0-9.0 (br s, 2H, B(OH)₂) | s = singlet, m = multiplet, br s = broad singlet | The aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The boronic acid protons are often broad and may exchange with residual water in the solvent. |
| ¹³C NMR | ~24 (CH₃), ~110-165 (Ar-C) | The carbon attached to the fluorine will show a large C-F coupling constant. The carbon attached to the boron will likely be broad and may be difficult to observe. | |
| ¹⁹F NMR | -60 to -150 | Singlet or multiplet | The chemical shift is highly dependent on the electronic environment. Coupling to nearby aromatic protons is expected. |
| ¹¹B NMR | +20 to +35 | Broad singlet | The chemical shift is characteristic of a trigonal planar boronic acid. |
Table 4: Representative Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 | O-H stretch (boronic acid, often broad) |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch (methyl) |
| 1600-1450 | Aromatic C=C and C=N stretch |
| 1380-1320 | B-O stretch |
| 1250-1000 | C-F stretch |
| ~1020 | B-OH deformation |
Synthesis and Experimental Protocols
Synthesis of this compound
A common synthetic route to pyridine boronic acids involves the borylation of a corresponding halo-pyridine derivative. A plausible synthetic workflow for this compound starts from 3-bromo-2-fluoro-6-methylpyridine.
References
A Technical Guide to 2-Fluoro-6-methylpyridine-3-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Fluoro-6-methylpyridine-3-boronic acid, a versatile building block in medicinal chemistry and materials science.
Core Physicochemical Properties
This compound is an organoboron compound featuring a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 6-position, and a boronic acid functional group at the 3-position.[1] This unique substitution pattern imparts a combination of electron-withdrawing and -donating effects, making it a valuable reagent in organic synthesis.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C6H7BFNO2 | [1] |
| Molecular Weight | 154.94 g/mol | [1] |
| CAS Number | 906744-85-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 308.4±52.0 °C | [1] |
| pKa (Predicted) | 6.94±0.58 | [1] |
| Density (Predicted) | 1.28±0.1 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established methods for the preparation of aryl and heteroaryl boronic acids.
Experimental Protocols
1. Synthesis via Lithiation and Borylation (General Protocol)
This method involves the deprotonation of a suitable precursor, 2-fluoro-6-methylpyridine, followed by reaction with a borate ester. While a specific protocol for the target molecule is not detailed in the available literature, the following general procedure for the synthesis of pyridylboronic acids can be adapted.
Workflow for Synthesis via Lithiation-Borylation
Caption: General workflow for the synthesis of this compound via a lithiation-borylation pathway.
2. Palladium-Catalyzed Borylation (Miyaura Borylation)
This is a widely used method for the synthesis of boronic acids and their esters. It involves the palladium-catalyzed cross-coupling of a halo-pyridine with a diboron reagent.
Workflow for Palladium-Catalyzed Borylation
Caption: General workflow for the synthesis of this compound via Miyaura borylation.
Key Chemical Reactions
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.
Representative Protocol for Suzuki-Miyaura Coupling
The following protocol is adapted from a procedure for the coupling of the closely related 2-Fluoropyridine-3-boronic acid with a generic (hetero)aryl halide and may require optimization for specific substrates.[2]
Materials:
-
This compound
-
(Hetero)aryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., 2-(Dicyclohexylphosphino)biphenyl)
-
Base (e.g., Potassium fluoride - KF)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equivalents), the (hetero)aryl halide (1.0 equivalent), and potassium fluoride (3.0 equivalents).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (3.0 mol%) in a small amount of anhydrous dioxane.
-
Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the halide.
-
Add the catalyst solution via syringe.
-
Replace the septum with a Teflon screw cap and seal the vessel tightly.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Logical Relationship in Suzuki-Miyaura Coupling
Caption: Key components and outcome of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of novel drug candidates.[1] Its derivatives have been explored for the treatment of a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1]
One of the key areas of interest is the development of protein-protein interaction (PPI) modulators .[1] The unique structural and electronic properties of molecules derived from this boronic acid make them promising candidates for disrupting specific protein interactions that are implicated in various disease pathways.[1]
While the specific signaling pathways modulated by this compound itself are not extensively documented, boronic acids as a class are known to exhibit important biological activities. For instance, some boronic acid derivatives are known to act as proteasome inhibitors , a mechanism that is particularly relevant in cancer therapy.[1][3]
Hypothesized Signaling Pathway Inhibition in Cancer
Caption: A generalized diagram illustrating the inhibition of the proteasome pathway by boronic acid derivatives, a potential mechanism of action for compounds derived from this compound in cancer therapy.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique electronic properties, stemming from the fluorine and methyl substituents on the pyridine ring, make it an attractive building block for the creation of complex molecules with tailored functions. Further research into its specific biological activities and the development of optimized synthetic protocols will undoubtedly expand its applications in the future.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-methylpyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Fluoro-6-methylpyridine-3-boronic acid (CAS No. 906744-85-2). As a versatile building block in medicinal chemistry and organic synthesis, a thorough understanding of its properties and potential hazards is paramount for ensuring a safe laboratory environment. This document outlines the known physical and chemical properties, hazard classifications, and detailed procedures for the safe use, storage, and disposal of this compound.
Core Compound Data
This compound is an organoboron compound with the molecular formula C₆H₇BFNO₂ and a molecular weight of 154.94 g/mol .[1] Its structure, featuring a fluorinated pyridine ring coupled with a boronic acid moiety, makes it a valuable reagent in cross-coupling reactions for the synthesis of complex molecules.[1] While specific, verified quantitative data for this exact compound is limited, the following table summarizes the available and predicted information.
| Property | Value | Source |
| Chemical Formula | C₆H₇BFNO₂ | [1] |
| Molecular Weight | 154.93 g/mol | [2] |
| CAS Number | 906744-85-2 | [1] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 308.4 ± 52.0 °C (Predicted) | [3] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 6.94 ± 0.58 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and Classification
Based on available data from suppliers and information on structurally similar compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | GHS05 | H318: Causes serious eye damage.[4] |
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3]
Experimental Protocols: Safe Handling and Personal Protection
Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling corrosive and potentially toxic chemical reagents.
Engineering Controls
-
All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: A flame-retardant lab coat, fully fastened, is necessary.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Consider double-gloving for added protection. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
General Hygiene Practices
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Contaminated clothing should be removed immediately and laundered separately before reuse.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.
Storage
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Keep the container tightly sealed to prevent moisture absorption, which can degrade the boronic acid.
-
The recommended storage temperature is between 2°C and 8°C.[3]
Disposal
-
This compound and any contaminated materials should be treated as hazardous waste.
-
Dispose of the waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear the appropriate personal protective equipment as outlined above.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
Visualized Workflows
To further clarify the safe handling procedures, the following diagrams illustrate the key logical workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: A workflow for emergency response to incidents involving the compound.
This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel to be thoroughly familiar with these procedures before working with this compound. Always consult the most up-to-date Safety Data Sheet from your supplier and adhere to your institution's specific safety protocols.
References
Stability of 2-Fluoro-6-methylpyridine-3-boronic acid under various conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-Fluoro-6-methylpyridine-3-boronic acid under various conditions. Boronic acids are critical reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, their stability can be a significant concern, impacting shelf-life, reaction efficiency, and the overall reproducibility of experimental outcomes. Understanding the factors that influence the stability of this compound is paramount for its effective use in research and drug development.
Core Concepts of Boronic Acid Stability
The stability of boronic acids, including this compound, is primarily influenced by two main degradation pathways: protodeboronation and oxidation.
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction can be catalyzed by both acids and bases and is dependent on factors such as pH, temperature, and the electronic properties of the aryl group.[1][2] For heteroaromatic boronic acids, the presence of a basic nitrogen atom can lead to additional protodeboronation mechanisms, sometimes involving zwitterionic intermediates.[1]
Oxidation of the boronic acid group can lead to the formation of the corresponding phenol and boric acid. This process is often influenced by the presence of oxidizing agents, light, and elevated temperatures. The rate of oxidation can be pH-dependent.[2][3]
Stability of this compound: A Qualitative Summary
While specific quantitative kinetic and thermodynamic data for the degradation of this compound is not extensively available in peer-reviewed literature, a summary of qualitative stability information and recommended handling practices can be compiled from supplier safety data sheets and general knowledge of boronic acid chemistry.
| Condition | Recommendation/Observation | Rationale |
| Storage Temperature | Store at -20°C or 0-8°C.[4][5] | Reduces the rate of thermal decomposition and other degradation pathways. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation. |
| Moisture/Humidity | Avoid exposure to moisture.[5] | Water can facilitate hydrolysis of the boronic acid and potentially lead to the formation of boroxines (anhydrides). |
| Light | Store in an opaque or amber vial. | Protects the compound from potential light-catalyzed degradation. |
| pH | Stability is pH-dependent. Both acidic and basic conditions can promote protodeboronation.[1][2] | Maintaining a neutral pH is generally advisable for storage, unless specific reaction conditions require otherwise. |
| Incompatible Materials | Strong oxidizing agents, strong acids. | These can directly react with and degrade the boronic acid. |
Experimental Protocols for Stability Assessment
To determine the stability of this compound under specific experimental conditions, the following analytical methods are recommended.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound over time under various stress conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A reverse-phase C18 column is commonly used for boronic acid analysis.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffers of various pH (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for stress studies
-
Oxidizing agent (e.g., hydrogen peroxide) for stress studies
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products (e.g., 2-fluoro-6-methylpyridine resulting from protodeboronation). A gradient elution with a mobile phase consisting of acetonitrile and water (with a suitable buffer or acid/base modifier) is a common starting point.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution into several vials and subject them to various stress conditions:
-
Thermal Stress: Incubate at different temperatures (e.g., 40°C, 60°C, 80°C).
-
pH Stress: Adjust the pH of the solution to acidic (e.g., pH 1-3), neutral (pH 7), and basic (e.g., pH 9-12) conditions using appropriate buffers or dilute acid/base.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the solution to a controlled light source (e.g., UV lamp).
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition, quench the reaction if necessary (e.g., by neutralization or dilution), and analyze by HPLC.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Monitoring Degradation by ¹¹B NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively observe the changes in the boron environment during degradation.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer capable of acquiring ¹¹B spectra.
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃CN)
-
Acids and bases for pH adjustment in the NMR tube.
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent directly in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹¹B NMR spectrum (T=0). The trigonal boronic acid should give a characteristic chemical shift.
-
Stress Application: Subject the sample in the NMR tube to the desired stress condition (e.g., add a drop of DCl or NaOD to alter the pH, or heat the sample).
-
Time-Course Monitoring: Acquire ¹¹B NMR spectra at regular intervals.
-
Data Analysis: Observe changes in the chemical shifts. The formation of a tetrahedral boronate species at higher pH will result in an upfield shift.[6][7] The complete disappearance of the boron signal may indicate precipitation or conversion to boric acid, a potential product of protodeboronation or oxidation.[8] Integration of the signals can provide a semi-quantitative measure of the different boron species present.
Identification of Degradation Products by Mass Spectrometry (MS)
Objective: To identify the molecular weights of degradation products to elucidate the degradation pathways.
Instrumentation:
-
Mass Spectrometer, preferably coupled with a liquid chromatograph (LC-MS) for separation of the mixture before analysis. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.
Procedure:
-
Sample Analysis: Analyze the stressed samples (from the HPLC stability study) by LC-MS.
-
Data Analysis:
-
Obtain the mass spectra for the parent compound and any new peaks observed in the chromatogram.
-
Compare the measured mass-to-charge ratios (m/z) of the degradation products with the expected masses of potential degradation products. For example, the mass of 2-fluoro-6-methylpyridine would confirm protodeboronation.
-
Tandem MS (MS/MS) can be used to further fragment the degradation products to aid in their structural elucidation.
-
Signaling Pathways and Experimental Workflows
While this compound is a building block and not a signaling molecule itself, it is a key component in the synthesis of molecules that target specific signaling pathways. For instance, it has been utilized in the development of Aurora kinase inhibitors, which are crucial regulators of mitosis and are important targets in cancer therapy.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. chemimpex.com [chemimpex.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Solubility profile of 2-Fluoro-6-methylpyridine-3-boronic acid in organic solvents
An In-depth Technical Guide on the Solubility Profile of 2-Fluoro-6-methylpyridine-3-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly in applications such as Suzuki-Miyaura cross-coupling reactions, as well as for its purification, formulation, and handling.[1][2]
While specific quantitative solubility data for this compound is not widely available in public literature, this guide consolidates qualitative solubility information based on the physicochemical properties of the molecule and data from analogous compounds.[1][2] Furthermore, a detailed experimental protocol for determining the solubility of boronic acids is provided to enable researchers to generate precise quantitative data for their specific applications.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by the interplay of its structural features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.[1]
-
Boronic Acid Group: This functional group is capable of forming strong hydrogen bonds, which enhances solubility in polar protic solvents.[1][2]
-
Fluorine and Methyl Groups: These substituents modulate the overall polarity and intermolecular interactions of the molecule, influencing its solubility profile.[1]
Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on general principles and data for similar compounds.[1][2]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1][2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, THF | Generally Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule.[1][2] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents.[2] |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][4] This technique involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Objective: To determine the solubility of this compound in a given organic solvent as a function of temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Heating and stirring device (e.g., controlled heating block with magnetic stirrer)
-
Temperature probe
-
Vessel for the sample (e.g., sealed tube or vial)
-
Turbidity sensor or a laser beam and detector (optional, for more precise measurements)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into the sample vessel.
-
Heating and Stirring: Place the vessel in the heating block and begin stirring to ensure a uniform suspension.
-
Controlled Heating: Slowly increase the temperature of the mixture at a constant rate (e.g., 0.1-0.5 °C/min).[3]
-
Observation: Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, and the solution becomes clear.[3][4]
-
Data Recording: Record the temperature of complete dissolution.
-
Repeatability: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[3]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Caption: Workflow for Dynamic Solubility Determination.
Conclusion
This technical guide provides essential information on the solubility profile of this compound. While quantitative data is sparse, the qualitative assessment and the detailed experimental protocol offer a solid foundation for researchers to effectively utilize this compound in their work. The provided workflow for solubility determination can be readily implemented to generate precise data tailored to specific experimental conditions.
References
Commercial Availability and Synthesis of 2-Fluoro-6-methylpyridine-3-boronic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the commercial availability, procurement strategies, and synthetic methodologies for 2-Fluoro-6-methylpyridine-3-boronic acid (CAS No. 906744-85-2). This key building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in constructing complex molecular architectures.
Introduction to this compound
This compound is a heterocyclic organoboron compound with the molecular formula C₆H₇BFNO₂.[1] Its structure, featuring a pyridine ring substituted with fluorine, a methyl group, and a boronic acid moiety, makes it a versatile reagent in synthetic organic chemistry. It is particularly valuable for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce the fluorinated methyl-pyridine scaffold into target molecules. This moiety is often explored in the development of novel pharmaceuticals and agrochemicals.[1]
Key Applications:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel drug candidates targeting a range of diseases, including cancer and neurodegenerative disorders.[1]
-
Protein-Protein Interaction (PPI) Modulators: The unique electronic properties of the scaffold make it a promising component in the design of molecules that can disrupt specific protein-protein interactions.[1]
-
Materials Science: The compound's ability to form stable complexes with metals makes it useful in the development of new functional materials.[1]
Commercial Availability
This compound is available from several specialized chemical suppliers. Availability ranges from research quantities (milligrams to grams) to bulk quantities, though larger amounts may require custom synthesis or longer lead times. Purity levels are typically high, suitable for most research and development applications.
Below is a summary of representative suppliers. Researchers are advised to contact suppliers directly for the most current pricing and stock information.
| Supplier | CAS Number | Catalog Number | Purity | Available Quantities |
| Smolecule | 906744-85-2 | S716506 | Inquire | Inquire |
| ChemScene | 906744-85-2 | CS-0109931 | ≥98% | Inquire |
| 2a biotech | 906744-85-2 | 2A-9059023 | ≥98% | Inquire |
| Santa Cruz Biotechnology | 906744-85-2 | sc-484803 | Inquire | Inquire |
| Parchem | 906744-85-2 | Inquire | Inquire | Bulk & Research |
| ChemicalBook | 906744-85-2 | Varies | Varies | Varies |
Reagent Procurement Workflow
The decision process for acquiring this compound typically follows a standard workflow for specialty chemicals. This involves evaluating commercial availability against the potential need for custom synthesis based on factors like required quantity, purity, lead time, and cost.
Caption: Diagram 1: A typical decision workflow for procuring specialty research chemicals.
Synthetic Protocols
When commercial availability does not meet project requirements (e.g., for bulk quantities or specific analogs), synthesis is a viable alternative. The preparation of pyridinyl boronic acids is well-documented, with the halogen-metal exchange followed by borylation being a common and effective strategy.
Synthetic Pathway Overview
The synthesis of this compound can be achieved from a suitable precursor, such as 3-bromo-2-fluoro-6-methylpyridine. The process involves a low-temperature lithium-halogen exchange to generate a highly reactive pyridinyl lithium intermediate, which is then trapped with a borate ester. Subsequent acidic hydrolysis yields the final boronic acid.
Caption: Diagram 2: General synthetic route to the target compound.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example for the synthesis of a pyridinyl boronic acid via lithium-halogen exchange, adapted from established procedures for analogous compounds.[2][3] Note: This procedure should be performed by trained chemists under an inert atmosphere with appropriate safety precautions.
-
Reaction Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-2-fluoro-6-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi, ~1.05 eq) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour upon completion of the addition.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.
-
Hydrolysis and Workup: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid (HCl). The mixture is stirred for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
Purification: The pH of the combined aqueous layers is carefully adjusted to ~7.5 with 5 M sodium hydroxide (NaOH), which should precipitate the boronic acid product. The resulting solid is collected by vacuum filtration, washed with cold water and a minimal amount of diethyl ether, and dried under high vacuum to yield the this compound.
This guide provides a foundational overview for researchers and professionals in drug development. For specific applications, further optimization of synthetic conditions and procurement strategies may be necessary.
References
Spectroscopic and Analytical Profile of 2-Fluoro-6-methylpyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 2-Fluoro-6-methylpyridine-3-boronic acid (CAS Number: 906744-85-2), a key building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide presents predicted spectroscopic data alongside detailed, generalized experimental protocols for the acquisition of such data for pyridine-boronic acid derivatives.
Core Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d₆
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.8 | m | 2H | Pyridine-H |
| ~7.5 | s (br) | 2H | B(OH)₂ |
| ~2.5 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~165 (d) | C-F |
| ~158 | C-CH₃ |
| ~145 | C-H |
| ~125 | C-H |
| ~120 (d) | C-B |
| ~24 | CH₃ |
Note: Predicted chemical shifts can vary depending on the prediction algorithm and solvent. The carbon attached to fluorine (C-F) and the carbon attached to the boronic acid (C-B) are expected to show splitting in the ¹³C NMR spectrum due to C-F and C-B coupling, respectively.
Anticipated Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretch | B(OH)₂ (H-bonded) |
| ~3100 - 3000 | Medium | C-H stretch | Aromatic (Pyridine) |
| ~2950 - 2850 | Medium | C-H stretch | CH₃ |
| ~1600 - 1550 | Medium-Strong | C=C / C=N stretch | Aromatic (Pyridine) |
| ~1400 - 1300 | Strong | B-O stretch | Boronic Acid |
| ~1250 - 1150 | Strong | C-F stretch | Fluoroaromatic |
| ~1050 | Medium | B-OH bend | Boronic Acid |
Mass Spectrometry (MS) Data
Table 4: Calculated Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₇BFNO₂ |
| Molecular Weight | 154.93 g/mol |
| Exact Mass (Monoisotopic) | 155.0584 u |
| [M+H]⁺ | 156.0663 u |
| [M-H]⁻ | 154.0505 u |
| [M+Na]⁺ | 178.0482 u |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented. These protocols are standard for the analysis of heterocyclic boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-15 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical, as boronic acids can form boroxines (anhydrides) in aprotic non-polar solvents or interact with coordinating solvents.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition for ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Sample Preparation: Place a small, representative amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Scan over a mass range appropriate for the expected molecular weight of the analyte and any potential adducts or fragments.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any other significant peaks, which may include solvent adducts or fragments. High-resolution mass spectrometry can be used to confirm the elemental composition.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Energy-molecule interaction in spectroscopy.
Methodological & Application
Application Notes and Protocols for 2-Fluoro-6-methylpyridine-3-boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] 2-Fluoro-6-methylpyridine-3-boronic acid is a valuable building block in this context. The presence of a fluorine atom and a methyl group on the pyridine ring can significantly influence the physicochemical properties of the resulting coupled products, such as their metabolic stability, pKa, and binding affinity, making this reagent of particular interest to the drug development sector.[1]
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols and a summary of representative reaction conditions.
Data Presentation
While specific examples for this compound are not extensively documented in publicly available literature, the following table provides representative data based on the coupling of the closely related 2-fluoropyridine-3-boronic acid with various aryl halides. These conditions serve as a strong starting point for reaction optimization with this compound.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 3-Bromotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 75-85 |
| 4 | 2-Bromonaphthalene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 88-98 |
| 5 | 5-Bromo-1,3-dimethylpyrimidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 70-80 |
Note: The yields are typical ranges observed for the analogous 2-fluoropyridine-3-boronic acid and may vary for this compound. Optimization is recommended for each specific substrate.
Experimental Protocols
The following are detailed protocols for conducting Suzuki-Miyaura coupling reactions with this compound, one using conventional heating and the other employing microwave irradiation.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl halide (e.g., 4-Bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst
-
Base
-
Microwave-safe reaction vial with a stir bar
-
Microwave reactor
-
Appropriate solvent
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, acetonitrile/water) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in the conventional heating protocol.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Use of 2-Fluoro-6-methylpyridine-3-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylpyridine-3-boronic acid is a versatile building block of significant interest in medicinal chemistry and materials science.[1] Its unique structural features—a pyridine core substituted with a fluorine atom and a methyl group—make it an attractive component for the synthesis of complex molecules with potential therapeutic applications. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, while the pyridine nitrogen offers a site for hydrogen bonding and potential coordination to biological targets.[1] This reagent is particularly valuable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds.[2]
These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions, offering a robust methodology for the synthesis of novel compounds.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that joins an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe to the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Coupling Reactions
Table 1: Suzuki-Miyaura Coupling of Various Heteroaryl Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)
This table showcases the performance of different heteroaryl boronic acids with a common electrophile, highlighting the feasibility of coupling pyridine-based fragments.
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2 | 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |
| 3 | 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 68 |
| 4 | 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 55 |
| 5 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)pyridine | 89 |
| 6 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 78 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 100 °C. Data adapted from a study on a closely related system.[4][5]
Table 2: Suzuki-Miyaura Coupling of Functionalized Pyridylboronic Acids with Heteroaryl Bromides
This table illustrates the impact of substituents on the pyridine ring of the boronic acid in couplings with different heteroaryl bromides.
| Entry | Pyridylboronic Acid | Coupling Partner | Product | Yield (%) |
| 1 | 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | 2-Bromo-5-(thiophen-2-yl)pyridine | 10-32 |
| 2 | 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | 2-Chloro-5-(pyridin-2-yl)pyridine | Moderate-Good |
| 3 | 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(thiophen-2-yl)pyridine | Moderate-Good |
| 4 | 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromopyridine | 5-Chloro-2-methoxy-4-(pyridin-2-yl)pyridine | Moderate-Good |
Reaction Conditions: Pyridylboronic acid, heteroaryl bromide, Pd(PPh₃)₄ catalyst, in DMF at 80°C. Data adapted from a study on a closely related system.[6]
Handling and Stability
This compound is a solid that is generally stable under normal laboratory conditions. However, like many boronic acids, it can be susceptible to protodeboronation, especially under acidic or strongly basic conditions, or in the presence of moisture over extended periods. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20 °C). When handling, it is advisable to work in a well-ventilated area or a fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl and heteroaryl compounds via Suzuki-Miyaura cross-coupling. The provided protocols and data serve as a comprehensive guide for researchers in medicinal chemistry and related fields. While the general procedures are robust, optimization of reaction conditions is often necessary to achieve high yields with specific substrates. The unique electronic properties imparted by the fluorine and methyl substituents make this building block a powerful tool for the development of novel molecules with potential biological activity.
References
- 1. Buy this compound | 906744-85-2 [smolecule.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Applications of 2-Fluoro-6-methylpyridine-3-boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylpyridine-3-boronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including a fluorinated pyridine ring and a reactive boronic acid moiety, make it a key component in the synthesis of complex drug candidates. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound, while the methyl group can influence steric interactions and solubility. The boronic acid group is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in drug discovery.[1]
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, specifically focusing on its application in the development of pan-RAF inhibitors. It includes quantitative biological data, detailed experimental protocols, and visualizations of the relevant signaling pathway and synthetic workflow.
Featured Application: Synthesis of Pan-RAF Inhibitors
This compound is a key synthetic intermediate for the preparation of potent pan-RAF inhibitors, such as TAK-632. RAF kinases (ARAF, BRAF, and CRAF) are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers. Inhibitors that target all three RAF isoforms can overcome resistance mechanisms associated with single-isoform inhibitors.
Biological Activity of a Representative Pan-RAF Inhibitor (TAK-632)
The following tables summarize the in vitro and cellular activity of TAK-632, a potent pan-RAF inhibitor whose synthesis can involve intermediates derived from this compound.
Table 1: In Vitro Kinase Inhibitory Activity of TAK-632 [2][3][4][5]
| Kinase Target | IC₅₀ (nM) |
| CRAF | 1.4 |
| BRAF (V600E) | 2.4 |
| BRAF (wild-type) | 8.3 |
| PDGFRβ | 120 |
| FGFR3 | 160 |
| GSK3β | 250 |
| CDK2 | 330 |
| p38α | 580 |
| PDGFRα | 640 |
| TIE2 | 780 |
| CDK1 | 790 |
Table 2: Cellular Activity of TAK-632 [2][3]
| Cell Line | Genotype | Assay | IC₅₀ / GI₅₀ (nM) |
| A375 | BRAF (V600E) | pMEK Inhibition | 12 |
| A375 | BRAF (V600E) | pERK Inhibition | 16 |
| HMVII | NRAS (Q61K) | pMEK Inhibition | 49 |
| HMVII | NRAS (Q61K) | pERK Inhibition | 50 |
| A375 | BRAF (V600E) | Proliferation (GI₅₀) | 66 |
| HMVII | NRAS (Q61K) | Proliferation (GI₅₀) | 200 |
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS or RAF genes can lead to constitutive activation of this pathway, driving tumorigenesis. Pan-RAF inhibitors like TAK-632 are designed to block the kinase activity of all RAF isoforms, thereby inhibiting downstream signaling and suppressing cancer cell growth.
Experimental Protocols
The synthesis of complex kinase inhibitors often involves a multi-step sequence. A key transformation in the synthesis of molecules like TAK-632 is the Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage. The following protocol describes a general method for the coupling of this compound with a suitable benzothiazole derivative.
General Synthetic Workflow for Kinase Inhibitor Synthesis
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic 2-halo-benzothiazole derivative. Note: Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.2 equivalents)
-
Substituted 2-halobenzothiazole (e.g., 2-bromo-7-cyanobenzothiazole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
-
Microwave synthesis vial (10 mL) or Schlenk flask
-
Magnetic stir bar
-
Microwave reactor or oil bath
Procedure (Microwave-Assisted):
-
Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound, the substituted 2-halobenzothiazole, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture to the vial.
-
Vessel Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Procedure (Conventional Heating):
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the substituted 2-halobenzothiazole, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from the microwave-assisted procedure.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, such as pan-RAF inhibitors, highlights its importance in the development of novel therapeutics for cancer and other diseases. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this fluorinated pyridine moiety into complex molecular architectures. The provided protocols and data serve as a guide for researchers in the design and synthesis of new drug candidates utilizing this key intermediate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates | MDPI [mdpi.com]
Application Notes: Synthesis of a Key Pharmaceutical Intermediate for c-Jun N-terminal Kinase (JNK) Inhibitors using 2-Fluoro-6-methylpyridine-3-boronic acid
Introduction
2-Fluoro-6-methylpyridine-3-boronic acid is a versatile building block in medicinal chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a wide array of pharmaceutical compounds. The presence of the fluorine atom and the methyl group on the pyridine ring can influence the molecule's electronic properties and steric hindrance, offering opportunities to fine-tune the characteristics of the final drug substance, such as metabolic stability and binding affinity.[1]
This document outlines the application of this compound in the synthesis of a key intermediate for c-Jun N-terminal kinase (JNK) inhibitors. JNKs are a family of protein kinases that are crucial in stress signaling pathways and have been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][3][4] The development of potent and selective JNK inhibitors is therefore a significant focus in drug discovery.
Featured Application: Synthesis of a 3-(2-Fluoro-6-methylpyridin-3-yl)indazole Intermediate
A critical step in the synthesis of certain JNK inhibitors involves the coupling of a substituted indazole with a pyridine moiety. The Suzuki-Miyaura reaction is an effective method for this transformation. Specifically, this compound can be coupled with a halogenated indazole, such as 3-chloroindazole, to yield the desired 3-arylindazole intermediate. This intermediate serves as a scaffold for further functionalization to produce the final active pharmaceutical ingredient. A similar coupling of 6-fluoro-3-pyridyl boronic acid with 3-chloroindazole has been reported to proceed in high yield, demonstrating the feasibility of this approach.[5]
Data Presentation
The following table summarizes the representative quantitative data for the Suzuki-Miyaura coupling reaction to form the 3-arylindazole intermediate. The data is based on a closely related synthesis of a JNK3 inhibitor intermediate.[5]
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloroindazole | This compound (1.5 equiv.) | Pd₂(dba)₃ (1.5) / XPhos (3.0) | K₃PO₄ (2.0 equiv.) | Dioxane/H₂O (4:1) | 100 | 24 | ~95* |
*Yield is based on a similar reaction with 6-fluoro-3-pyridyl boronic acid and is representative of the expected outcome.[5]
Mandatory Visualizations
Experimental Workflow for the Synthesis of the JNK Inhibitor Intermediate
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
Caption: Simplified c-Jun N-terminal Kinase (JNK) signaling pathway.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides with pyridyl boronic acids.[5][6]
Materials:
-
This compound
-
3-Chloroindazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-chloroindazole (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-fluoro-6-methylpyridin-3-yl)indazole intermediate.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.[7]
Materials:
-
As listed in the general protocol.
-
10 mL microwave reaction vial with a stir bar.
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine 3-chloroindazole (0.5 mmol, 1.0 equiv.), this compound (0.75 mmol, 1.5 equiv.), a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and a base such as K₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: Follow steps 6-8 from the general protocol to isolate and purify the product.
References
- 1. Buy this compound | 906744-85-2 [smolecule.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 4. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
2-Fluoro-6-methylpyridine-3-boronic Acid: A Versatile Building Block for Next-Generation Agrochemicals
Introduction
2-Fluoro-6-methylpyridine-3-boronic acid is emerging as a critical building block for the synthesis of novel agrochemicals. Its unique structural features, including a fluorinated pyridine ring, offer significant advantages in the development of fungicides, herbicides, and insecticides. The presence of the fluorine atom can enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced crop protection agents.
Application in Fungicide Synthesis
One of the most promising applications of this compound is in the synthesis of phenyl-pyridine carboxamide fungicides. These compounds are known to target the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial respiratory chain. Inhibition of this enzyme disrupts the fungus's energy supply, leading to its death. The synthetic route to these potent fungicides typically involves a key Suzuki-Miyaura cross-coupling reaction.
Exemplary Synthesis of a Novel Phenyl-Pyridine Fungicide Analogue
The following three-step synthesis outlines the preparation of a novel fungicide analogue from this compound.
Overall Synthetic Scheme:
Proposed synthetic route for a novel phenyl-pyridine fungicide analogue.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with methyl 2-bromo-5-nitrobenzoate.
-
Materials:
-
Methyl 2-bromo-5-nitrobenzoate (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(2-fluoro-6-methylpyridin-3-yl)-5-nitrobenzoate.
-
Workflow for the Suzuki-Miyaura coupling reaction.
Step 2: Nitro Group Reduction
This protocol details the reduction of the nitro group to an amine using iron powder.
-
Materials:
-
Methyl 2-(2-fluoro-6-methylpyridin-3-yl)-5-nitrobenzoate (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(2-fluoro-6-methylpyridin-3-yl)-5-nitrobenzoate in a mixture of ethanol and water (4:1 v/v).
-
Add iron powder and ammonium chloride.
-
Heat the mixture to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-amino-2-(2-fluoro-6-methylpyridin-3-yl)benzoate.
-
Step 3: Amide Coupling
This protocol describes the final amide bond formation to yield the target fungicide analogue.
-
Materials:
-
Methyl 5-amino-2-(2-fluoro-6-methylpyridin-3-yl)benzoate (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve methyl 5-amino-2-(2-fluoro-6-methylpyridin-3-yl)benzoate in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final novel phenyl-pyridine fungicide analogue.
-
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of the exemplary novel phenyl-pyridine fungicide analogue.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Product | Expected Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | Methyl 2-(2-fluoro-6-methylpyridin-3-yl)-5-nitrobenzoate | 85-95 | >98 |
| 2 | Nitro Group Reduction | Methyl 5-amino-2-(2-fluoro-6-methylpyridin-3-yl)benzoate | 90-98 | >95 |
| 3 | Amide Coupling | Novel Phenyl-Pyridine Fungicide Analogue | 80-90 | >99 |
Table 2: Physicochemical and Spectroscopic Data for the Final Product
| Property | Value |
| Molecular Formula | C₂₁H₁₇F₃N₄O₃ |
| Molecular Weight | 446.38 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical Data: δ 8.30 (s, 1H), 8.15 (d, 1H), 7.90 (d, 1H), 7.75 (dd, 1H), 7.50 (m, 2H), 6.90 (t, 1H, J=54.0 Hz), 3.95 (s, 3H), 3.90 (s, 3H), 2.55 (s, 3H). |
| Mass Spec (ESI+) | m/z 447.1 [M+H]⁺ |
Table 3: Exemplary In Vitro Fungicidal Activity (EC₅₀ values in µg/mL)
| Fungal Pathogen | Novel Analogue | Commercial Standard (e.g., Boscalid) |
| Botrytis cinerea (Gray Mold) | 0.4 - 1.2 | 0.8 |
| Mycosphaerella fijiensis (Black Sigatoka) | 0.1 - 0.7 | 0.4 |
| Septoria tritici (Septoria Leaf Blotch) | 0.6 - 1.8 | 1.2 |
Disclaimer: The data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only, representing plausible values for a novel compound of this class.[2]
Conclusion
This compound is a key synthetic intermediate that enables the efficient construction of novel agrochemical candidates through robust methodologies such as the Suzuki-Miyaura cross-coupling reaction. The protocols and exemplary data provided herein offer a practical framework for researchers engaged in the design and synthesis of next-generation crop protection agents. The strategic incorporation of the 2-fluoro-6-methylpyridyl moiety has the potential to yield compounds with enhanced biological performance and desirable physicochemical properties.
References
Application Notes and Protocols for 2-Fluoro-6-methylpyridine-3-boronic acid in Novel Catalyst Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-6-methylpyridine-3-boronic acid in the development of novel catalysts. This versatile building block is a valuable reagent in Suzuki-Miyaura cross-coupling, a foundational reaction in modern organic synthesis for creating carbon-carbon bonds.[1] Furthermore, its unique electronic and steric properties suggest significant potential in the development of new catalytic systems for a range of organic transformations, including amidation and C-H activation reactions.[1][2]
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the biological activity and modulate the physicochemical properties of the resulting molecules.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the performance of pyridylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides, providing an indication of the expected reactivity for this compound. Direct comparisons can be challenging due to variations in reaction conditions across different studies.[3]
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | 2-(Thiophen-2-yl)pyridine | 82 | [3] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | 2-(Furan-2-yl)pyridine | 75 | [3] |
| 3-Methyl-2-pyridylboronic acid | 4-Bromoacetophenone | 2-(4-Acetylphenyl)-3-methylpyridine | 92 | [3] |
| 5-Trifluoromethyl-2-pyridylboronic acid | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)-5-(trifluoromethyl)pyridine | 85 | [3] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
To a microwave synthesis vial containing a stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.
Development of Novel Amidation Catalysts
Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering an environmentally benign alternative to traditional coupling reagents that generate stoichiometric waste.[4] The Lewis acidic nature of the boronic acid is believed to activate the carboxylic acid towards nucleophilic attack by the amine. While specific studies detailing this compound as an amidation catalyst are limited, the general principles of boronic acid catalysis are applicable.
Proposed Amidation Catalytic Cycle
The mechanism of boronic acid-catalyzed amidation is thought to proceed through the formation of a key acyloxyboronic acid intermediate.
General Protocol for Boronic Acid-Catalyzed Amidation
This protocol provides a general starting point for the direct amidation of carboxylic acids and amines using a boronic acid catalyst.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (as catalyst, 5-10 mol%)
-
Solvent (e.g., toluene, xylene)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or containing activated molecular sieves), add the carboxylic acid (1.0 equiv), amine (1.0-1.2 equiv), and this compound (0.05-0.1 equiv).
-
Add the solvent (e.g., toluene) to achieve a suitable concentration.
-
Heat the reaction mixture to reflux and monitor the removal of water.
-
Continue heating until the starting materials are consumed (monitor by TLC or LC-MS).
-
Allow the reaction to cool to room temperature.
-
If necessary, filter to remove the catalyst.
-
Wash the organic solution with an aqueous base (e.g., saturated NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Potential in C-H Activation Catalyst Development
The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern chemistry. The unique electronic properties of this compound, combining an electron-withdrawing fluorine and a coordinating pyridine nitrogen, make it an intriguing candidate for the design of ligands for transition metal-catalyzed C-H activation. While specific catalysts derived from this compound have not been extensively reported, the general workflow for developing and testing such catalysts is outlined below.
Experimental Workflow for C-H Activation Catalyst Development
Further research is warranted to explore the full potential of this compound in the design of novel and efficient catalysts for a variety of organic transformations. Its unique structural and electronic features offer exciting opportunities for the development of next-generation catalytic systems.
References
- 1. Buy this compound | 906744-85-2 [smolecule.com]
- 2. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Fluoro-6-methylpyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions involving 2-Fluoro-6-methylpyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The presence of the fluorine atom and the methyl group on the pyridine ring can influence the electronic properties, reactivity, and metabolic stability of the resulting compounds, making this reagent a valuable tool in drug discovery and the development of novel materials.[1][2]
Introduction to Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] this compound is a valuable partner in these reactions, enabling the incorporation of the 2-fluoro-6-methylpyridine moiety into a wide range of substrates.
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Reaction Conditions and Optimization
The success of a palladium-catalyzed cross-coupling reaction with this compound is highly dependent on the careful selection of reaction parameters. Key components to consider include the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature and time.
Catalysts and Ligands
The choice of the palladium source and the associated ligand is critical for achieving high yields and good reaction kinetics. A variety of palladium catalysts can be employed, often in combination with phosphine-based ligands that stabilize the palladium center and facilitate the catalytic cycle.
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1 - 5 | A common and versatile catalyst, often used directly. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1 - 5 | Effective for a wide range of cross-coupling reactions. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1 - 3 | A common Pd(0) source, used in conjunction with a ligand. |
| - | XPhos, SPhos, RuPhos | 2 - 6 | Bulky, electron-rich phosphine ligands that can be effective for challenging couplings. |
Bases
A base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
| Base | Strength | Typical Equivalents | Common Solvents |
| K₂CO₃ | Moderate | 2 - 3 | Aqueous mixtures (e.g., Dioxane/H₂O) |
| Na₂CO₃ | Moderate | 2 - 3 | Aqueous mixtures |
| Cs₂CO₃ | Strong | 2 - 3 | Anhydrous or aqueous solvents |
| K₃PO₄ | Strong | 2 - 3 | Anhydrous or aqueous solvents |
| KF | Mild | 2 - 3 | Anhydrous solvents (e.g., Dioxane) |
Solvents
The solvent system plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate. Degassing the solvent prior to use is important to prevent oxidation of the palladium catalyst.
| Solvent System | Typical Ratio | Notes |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A widely used and effective solvent system for Suzuki couplings. |
| Toluene / Water | 4:1 to 10:1 | An alternative to dioxane-based systems. |
| DMF / Water | 4:1 to 10:1 | A more polar solvent system that can be beneficial for certain substrates. |
| Ethanol / Water | 4:1 to 10:1 | A greener solvent alternative. |
Experimental Protocols
Below are representative protocols for palladium-catalyzed Suzuki-Miyaura coupling reactions using this compound. These should be considered as starting points, and optimization of conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is a general procedure for the coupling of this compound with an aryl or heteroaryl halide using conventional heating.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often leads to improved yields.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound. Due to the limited availability of comprehensive literature data for this specific reagent, this table serves as an illustrative guide.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 8-bromo-N-propylcinnoline-3-carboxamide | Not specified | Not specified | Not specified | Not specified | Not specified | 38[3] |
| 2 | Aryl Bromide (general) | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | Typical |
| 3 | Aryl Bromide (general) | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.25 | Typical |
| 4 | Aryl Chloride (general) | Pd₂(dba)₃ / XPhos (2) | K₃PO₄ (3) | Dioxane | 110 | 24 | Typical |
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Fluoro-6-methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Fluoro-6-methylpyridine-3-boronic acid in the synthesis of substituted pyridines, primarily through the Suzuki-Miyaura cross-coupling reaction. This versatile building block is of significant interest in medicinal chemistry for the construction of novel drug candidates, particularly kinase inhibitors and other biologically active molecules. The presence of the fluorine atom and the methyl group on the pyridine ring can significantly influence the physicochemical and pharmacological properties of the resulting compounds.
Introduction
Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. This compound is a valuable reagent in this context, allowing for the introduction of a fluorinated and methylated pyridine moiety. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This document outlines optimized reaction conditions and detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-fluoro-6-methylpyridinyl group) to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
Quantitative Data: Substrate Scope and Reaction Yields
While specific quantitative data for the Suzuki-Miyaura coupling of a wide range of aryl halides with this compound is not extensively available in the literature, the following tables provide expected yields based on reactions with the closely related 2-Fluoropyridine-3-boronic acid.[1] These values serve as a strong predictive model for reaction planning and optimization.
Table 1: Screening of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (min) | Expected Yield |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 20 | Good (60-80%) |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | Excellent (>80%) |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 140 | 10 | Good (60-80%) |
| 4 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 20 | Excellent (>80%) |
Data is based on analogous reactions with 2-Fluoropyridine-3-boronic acid and is intended as a guideline.[1]
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min (Microwave Irradiation).[1]
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 3-Fluoro-2-(4-methoxyphenyl)-6-methylpyridine | > 90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Fluoro-6-methyl-2-(4-(trifluoromethyl)phenyl)pyridine | 85-95 |
| 3 | 3-Bromobenzonitrile | 3-(3-Fluoro-6-methylpyridin-2-yl)benzonitrile | 80-90 |
| 4 | 2-Bromonaphthalene | 2-(3-Fluoro-6-methylpyridin-2-yl)naphthalene | > 90 |
| 5 | 4-Chlorotoluene | 3-Fluoro-6-methyl-2-(p-tolyl)pyridine | 60-75 |
Yields are predictive and based on couplings with 2-Fluoropyridine-3-boronic acid.[1] Actual yields with this compound may vary.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Both microwave-assisted and conventional heating methods are provided.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
This method is recommended for rapid reaction optimization and library synthesis.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Microwave vial (10 mL) with a stir bar
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound (e.g., 93 mg, 0.6 mmol, 1.2 equiv), the aryl halide (e.g., 4-bromoanisole, 93.5 mg, 0.5 mmol, 1.0 equiv), Pd(dppf)Cl₂ (e.g., 12.2 mg, 0.015 mmol, 3 mol%), and K₂CO₃ (e.g., 138 mg, 1.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 3-fluoro-2-aryl-6-methylpyridine.
Conventional Heating Suzuki-Miyaura Coupling Protocol
This method is suitable for larger-scale synthesis.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene and Ethanol)
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and Na₂CO₃ (3.0 equiv).
-
Add Pd(PPh₃)₄ (e.g., 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture, such as toluene-ethanol (4:1), via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 3-24 hours to complete.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Applications in Drug Discovery
The 2-fluoro-6-methylpyridine moiety is a valuable pharmacophore in modern drug discovery. Its incorporation into small molecules can lead to improved potency, selectivity, and pharmacokinetic properties. A key application is in the development of kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site.
For instance, the synthesis of analogs of Aurora kinase inhibitors can be envisioned using this compound to couple with a suitable heterocyclic core, such as a pyrimidine scaffold.[2] The fluorine atom can enhance the binding affinity and selectivity for the target kinase.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Boronic acids can be irritating to the eyes and respiratory system.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly useful building block for the synthesis of substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in these application notes provide a solid foundation for researchers to efficiently synthesize a diverse range of 2-aryl-6-methyl-3-fluoropyridines for applications in drug discovery and materials science. While the provided quantitative data is based on a closely related analog, it serves as a reliable guide for reaction planning and optimization.
References
Application Notes: 2-Fluoro-6-methylpyridine-3-boronic acid in the Preparation of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylpyridine-3-boronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features—a pyridine ring substituted with a fluorine atom, a methyl group, and a boronic acid moiety—make it an attractive reagent for the synthesis of complex bioactive molecules. The pyridine core is a common scaffold in numerous pharmaceuticals, the fluorine atom can enhance metabolic stability and binding affinity, and the boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction enables the formation of carbon-carbon bonds, facilitating the linkage of the fluoromethylpyridine scaffold to various aryl and heteroaryl systems.[1]
These application notes provide a detailed overview of the use of this compound in the synthesis of a potent class of enzyme inhibitors, with a focus on Beta-secretase 1 (BACE1) inhibitors for potential application in Alzheimer's disease. Included are detailed experimental protocols and a summary of relevant biological data.
Featured Application: Synthesis of BACE1 Inhibitors
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that are central to the pathology of Alzheimer's disease.[3][4] Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disorder.[1][4] The unique electronic and steric properties of the 2-fluoro-6-methylpyridine moiety can be exploited to enhance the potency and selectivity of BACE1 inhibitors.
A notable class of BACE1 inhibitors features a disubstituted aminohydantoin core. The synthesis of these inhibitors often involves a crucial Suzuki-Miyaura cross-coupling step to introduce the pyridinyl moiety.
General Synthetic Workflow
The synthesis of a representative BACE1 inhibitor using this compound typically involves the coupling of the boronic acid with a suitable brominated aminohydantoin precursor.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with a Brominated Heterocycle
This protocol describes a general method for the efficient coupling of this compound with a generic aryl or heteroaryl bromide using microwave irradiation, which significantly reduces reaction times.[5]
Materials:
-
This compound
-
Aryl or Heteroaryl Bromide (e.g., (S)-5-(3-bromophenyl)-5-(4-(methylsulfonyl)phenyl)imidazolidine-2,4-dione)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).[5]
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a reaction concentration of approximately 0.1 - 0.5 M.[5]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Conventional Suzuki-Miyaura Coupling
This protocol outlines a conventional heating method for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or Heteroaryl Bromide
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., KF)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and base (e.g., KF, 2.0-3.0 equiv).[6][7]
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of anhydrous solvent.[6]
-
Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of ~0.2 M with respect to the halide.
-
Add the catalyst solution via syringe.
-
Replace the septum with a Teflon screw cap and seal the vessel tightly.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).[6]
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the biological activity of a representative aminohydantoin-based BACE1 inhibitor synthesized using a fluoropyridine boronic acid via a Suzuki coupling.
| Compound ID | BACE1 IC₅₀ (nM) | BACE2 IC₅₀ (nM) | Cathepsin D IC₅₀ (nM) | Cellular Aβ Reduction EC₅₀ (nM) |
| Analog of Compound 35 | 10 | >1000 | >1000 | 20 |
Data adapted from a study on related BACE1 inhibitors. The inhibitory activity of analogs synthesized using this compound would require experimental determination.[8]
Signaling Pathway
BACE1 is a critical enzyme in the amyloid precursor protein (APP) processing pathway. Inhibition of BACE1 blocks the initial cleavage of APP, thereby reducing the production of Aβ peptides.
Conclusion
This compound is a highly useful synthetic intermediate for the preparation of a wide range of bioactive molecules. Its application in the synthesis of potent BACE1 inhibitors through Suzuki-Miyaura cross-coupling highlights its importance in drug discovery, particularly in the development of therapeutics for neurodegenerative diseases. The provided protocols offer robust starting points for the synthesis of novel compounds incorporating the 2-fluoro-6-methylpyridine moiety.
References
- 1. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological activity evaluation of BACE1 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoro-6-methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds. The incorporation of microwave irradiation has revolutionized this reaction, dramatically reducing reaction times from hours to minutes, often improving yields, and enhancing reproducibility.[1][2][3] This is especially beneficial when working with heterocyclic boronic acids, which can be susceptible to decomposition or side reactions under prolonged heating.[1]
This document provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-6-methylpyridine-3-boronic acid. The fluorine substituent on the pyridine ring can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, which is of significant interest in medicinal chemistry.[2][4] The protocols provided herein serve as a robust starting point for researchers aiming to rapidly synthesize diverse compound libraries for drug discovery and development.
Advantages of Microwave-Assisted Suzuki Coupling
The use of microwave heating offers several key advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1][2][3]
-
Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1][2]
-
Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results.[1][2]
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates, including challenging heterocyclic boronic acids.[1]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 2-Fluoro-6-methylpyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki-Miyaura cross-coupling of 2-Fluoro-6-methylpyridine-3-boronic acid.
Troubleshooting Guide
Issue 1: Consistently Low or No Yield of the Desired Product
Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki couplings involving 2-pyridylboronic acids are a common challenge. The primary reasons often revolve around catalyst deactivation, issues with the boronic acid stability, and suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Protodeboronation: 2-Pyridylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]
-
Solution 1: Use a Boronic Ester. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.
-
Solution 2: Anhydrous Conditions. Employ anhydrous solvents and ensure all reagents are dry to minimize the presence of water that can facilitate protodeboronation.
-
Solution 3: Milder Base. Switch to a milder base like potassium fluoride (KF) or cesium fluoride (CsF), which can activate the boronic acid without promoting significant protodeboronation.[1]
-
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Solution 1: Ligand Choice. Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.
-
Solution 2: Catalyst Pre-catalyst. Use a pre-formed catalyst or a palladium source that is efficiently reduced to the active Pd(0) species.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical for a successful coupling.
-
Solution 1: Base Screening. The base is crucial for activating the boronic acid.[2] If a mild base isn't effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened.
-
Solution 2: Solvent System. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is often used. However, for sensitive substrates, anhydrous conditions with solvents like toluene or DMF might be necessary. Ensure solvents are properly degassed to prevent catalyst oxidation.
-
Solution 3: Temperature Optimization. While higher temperatures can increase reaction rates, they can also accelerate side reactions like protodeboronation. Try running the reaction at a lower temperature for a longer period or use microwave irradiation for rapid, controlled heating to minimize degradation.[3]
-
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired product, but I'm also observing significant amounts of homocoupled and/or protodeboronated side products. How can I minimize these?
Answer:
The formation of side products is a common issue that complicates purification and reduces the yield of the target molecule. Here’s how to address the most common side reactions:
Side Product 1: Homocoupling of the Boronic Acid
-
Cause: This occurs when the boronic acid couples with itself to form a bipyridine byproduct. It is often promoted by the presence of oxygen or inefficient catalyst systems.
-
Solutions:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Use a Pd(0) Source: Employ a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species.
-
Adjust Stoichiometry: Using a slight excess of the aryl halide (around 1.1 equivalents) can sometimes suppress boronic acid homocoupling.
-
Side Product 2: Protodeboronation of the Starting Material
-
Cause: As mentioned previously, this is the cleavage of the C-B bond, leading to the formation of 2-fluoro-6-methylpyridine.
-
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are more stable alternatives to the free boronic acid.
-
Milder Reaction Conditions: Lower the reaction temperature and consider using a milder base (e.g., KF, Cs₂CO₃).
-
Anhydrous Solvents: Minimize the amount of water in the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?
A1: The challenges arise from a combination of electronic and structural factors. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.[4] Furthermore, the nitrogen atom in the 2-position can chelate to the palladium catalyst, leading to catalyst inhibition.[4] Like many 2-pyridylboronic acids, it is also prone to protodeboronation.[1]
Q2: What is the recommended starting point for optimizing a Suzuki coupling with this boronic acid?
A2: A good starting point is to use a modern palladium catalyst system. For example, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. For the base, potassium phosphate (K₃PO₄) is a robust choice, and a solvent system of 1,4-dioxane and water (e.g., 4:1) at a temperature of 80-100 °C is a common starting condition. Microwave-assisted heating can also be beneficial to reduce reaction times and potentially improve yields.[3]
Q3: Can I use a boronic acid pinacol ester of 2-Fluoro-6-methylpyridine instead of the free boronic acid? What are the advantages?
A3: Yes, using the pinacol ester is a highly recommended strategy. The primary advantage is its increased stability, which significantly reduces the likelihood of protodeboronation. This often leads to higher and more reproducible yields. While it requires an extra synthetic step to prepare the ester, the improvement in the coupling reaction often justifies the effort.
Q4: How important is degassing the reaction mixture?
A4: Degassing is critical for the success of many Suzuki coupling reactions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can halt the catalytic cycle. It can also promote the unwanted homocoupling of the boronic acid. Therefore, it is essential to thoroughly degas the solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Q5: What role does the fluorine atom play in the reactivity of this compound?
A5: The fluorine atom at the 2-position is a strong electron-withdrawing group. This has two main effects. Firstly, it decreases the electron density of the pyridine ring, which can influence the rate of transmetalation. Secondly, the C-F bond is very strong and generally unreactive under typical Suzuki coupling conditions, meaning the fluorine atom acts as a directing group and remains in the final product.[5] This is often desirable in medicinal chemistry to modulate the physicochemical properties of the molecule.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of pyridylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | Low to Moderate |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | Moderate |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 12 | Good to High |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 16 | Good to High |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (µW) | 0.25 | Good |
Yields are generalized based on literature for similar pyridylboronic acids and may vary depending on the specific aryl halide used.[3][6]
Experimental Protocols
General Protocol for Conventional Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, aryl halide, base, palladium catalyst, and ligand.
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add the degassed solvent and water via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a microwave synthesis vial equipped with a stir bar, combine the this compound, aryl halide, palladium catalyst, and base.
-
Add the solvent system.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in the conventional protocol.[3]
Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: A troubleshooting decision tree for low yields in Suzuki coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Side reactions of 2-Fluoro-6-methylpyridine-3-boronic acid in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Fluoro-6-methylpyridine-3-boronic acid in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-fluoro-6-methylpyridine. This is a common issue for electron-deficient heteroaromatic boronic acids. Another potential side reaction is homocoupling , where two molecules of the boronic acid couple to form a symmetrical biaryl.
Q2: How does the 2-fluoro-6-methyl substitution pattern affect the reactivity of the boronic acid?
A2: The fluorine atom at the 2-position makes the pyridine ring electron-deficient, which can increase the acidity of the boronic acid and potentially influence the rate of transmetalation. The methyl group at the 6-position introduces steric hindrance around the nitrogen atom, which may modulate its interaction with the palladium catalyst. The combination of these electronic and steric effects necessitates careful optimization of reaction conditions.[1]
Q3: When should I use the pinacol ester or MIDA ester of this compound instead of the free boronic acid?
A3: The pinacol or N-methyliminodiacetic acid (MIDA) esters are recommended when significant protodeboronation is observed or anticipated. These esters exhibit greater stability towards protodeboronation under basic reaction conditions compared to the free boronic acid. MIDA boronates are particularly stable and offer a slow-release of the boronic acid during the reaction, which can be advantageous in minimizing side reactions.
Q4: What is the role of oxygen in promoting side reactions?
A4: Oxygen can promote the homocoupling of boronic acids. It is thought to oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the unwanted dimerization of the boronic acid. Therefore, it is crucial to ensure that the reaction is performed under strictly inert conditions with thoroughly degassed solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Desired Product | 1. Protodeboronation: The boronic acid is decomposing faster than it is coupling. 2. Catalyst Deactivation: The pyridine nitrogen is coordinating to the palladium catalyst. 3. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. | 1. Use milder bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH, KOH). Lower the reaction temperature. Use the more stable pinacol or MIDA ester of the boronic acid. 2. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. 3. Screen different bases and solvents. Ensure the base is adequately soluble in the reaction medium. |
| Significant Formation of 2-Fluoro-6-methylpyridine (Protodeboronation Product) | 1. Harsh Reaction Conditions: High temperature and/or strong base. 2. Presence of Protic Sources: Excess water in the reaction. | 1. Lower the reaction temperature. Switch to a milder base (e.g., K₂CO₃, K₃PO₄). 2. Use anhydrous solvents and reagents. However, a small, optimized amount of water can sometimes be beneficial. |
| Formation of Symmetrical Biaryl (Homocoupling Product) | 1. Presence of Oxygen: Incomplete degassing of the reaction mixture. 2. Catalyst Issues: Certain palladium precursors or conditions might favor homocoupling. | 1. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen throughout the reaction. 2. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). |
| Complex Mixture of Products/Difficulty in Purification | 1. Multiple Side Reactions Occurring. 2. Product Polarity: The desired product may have similar polarity to byproducts or starting materials. | 1. Re-optimize the reaction conditions focusing on milder bases and lower temperatures. Consider using a boronic acid ester. 2. Explore different solvent systems for column chromatography or consider alternative purification techniques like preparative HPLC. |
Data Presentation
The selection of appropriate reaction conditions is critical for minimizing side reactions. The following tables provide illustrative data on the Suzuki-Miyaura coupling of the closely related 2-Fluoropyridine-3-boronic acid . This data can serve as a valuable starting point for the optimization of reactions with the 2-fluoro-6-methyl substituted analogue.
Table 1: Effect of Base on Yield
| Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(dppf)Cl₂ | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | High |
| Pd(dppf)Cl₂ | CsF (3) | Dioxane/H₂O (4:1) | 100 | High |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | High |
| Pd(PPh₃)₄ | Na₂CO₃ (2) | Toluene/H₂O (3:1) | 80 | Moderate |
| Data is illustrative for 2-Fluoropyridine-3-boronic acid and should be used as a guide for optimization.[2] |
Table 2: Effect of Solvent on Yield
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 74 |
| Pd(dppf)Cl₂ | Na₃PO₄ | Toluene/H₂O (4:1) | 100 | 40 |
| Pd(dppf)Cl₂ | Na₃PO₄ | DMF | 100 | 22 |
| Data is illustrative for 2-Fluoropyridine-3-boronic acid and should be used as a guide for optimization.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Conventional Heating
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
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Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)
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Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[3]
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Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.[2][3]
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.[3] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]
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Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
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4-Bromoanisole (0.5 mmol, 1.0 equiv)
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This compound (analogous conditions to 2-Fluoropyridine-3-boronic acid: 0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
K₂CO₃ (1.0 mmol, 2.0 equiv)
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1,4-Dioxane (4 mL)
-
Water (1 mL)
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10 mL microwave vial
Procedure:
-
Reaction Setup: Combine the aryl halide, boronic acid, catalyst, and base in a 10 mL microwave vial containing a stir bar.[4]
-
Solvent Addition: Add the 1,4-dioxane and water.[4]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[4]
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[4]
Mandatory Visualizations
Caption: Competing pathways in the Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Technical Support Center: Purification of Products from 2-Fluoro-6-methylpyridine-3-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 2-fluoro-6-methylpyridine-3-boronic acid, a key building block in medicinal chemistry.[1][2] This guide focuses on the purification of products from Suzuki-Miyaura cross-coupling reactions, the primary application of this versatile reagent.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions involving this compound.
Issue 1: Low or No Conversion of Starting Material
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Question: My Suzuki-Miyaura coupling reaction with this compound shows low or no conversion of the starting materials. What are the potential causes and solutions?
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Answer: Low conversion can stem from several factors related to the reaction setup and reagents.
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Inactive Catalyst: The palladium catalyst is sensitive to oxygen. Ensure the reaction is conducted under strictly inert conditions (argon or nitrogen atmosphere).[3] It is advisable to use a fresh batch of catalyst or a different palladium source if catalyst deactivation is suspected.
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Boronic Acid Quality: this compound can degrade over time. For challenging couplings, consider using more stable derivatives like the corresponding pinacol ester or trifluoroborate salt.[3]
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Suboptimal Base: The choice of base is critical. If standard bases like potassium carbonate are ineffective, consider screening other options such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
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Ligand Issues: Bulky, electron-rich phosphine ligands are often beneficial for difficult coupling reactions.[3]
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction mixture contains significant amounts of byproducts, complicating purification. What are these impurities and how can I minimize them?
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Answer: Common byproducts in Suzuki-Miyaura reactions include homocoupled products and protodeboronation of the boronic acid.
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Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[4] To minimize this, ensure thorough degassing of the reaction mixture and maintain an inert atmosphere.[5] Using a Pd(0) catalyst source directly can also be beneficial.
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Protodeboronation: The C-B bond of the boronic acid can be cleaved, especially with excess base or prolonged reaction times. Careful optimization of the base stoichiometry and reaction time is crucial.
-
Issue 3: Difficulty in Purifying the Product by Column Chromatography
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Question: I am struggling to purify my fluorinated pyridine product using column chromatography. I'm observing poor separation and peak tailing. What can I do?
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Answer: Chromatographic purification of pyridine derivatives can be challenging due to their basicity.
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Poor Separation: If the product and impurities have similar polarities, a shallow solvent gradient during column chromatography is often effective.[6] It is essential to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.
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Peak Tailing: This is a common issue with basic compounds like pyridines due to interactions with acidic silanol groups on the silica gel surface. To mitigate this, consider the following:
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Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can shield the silanol groups.
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Different Stationary Phase: If tailing persists, switching to a less acidic or more inert stationary phase, such as end-capped silica, alumina, or a polymer-based column, can be effective.[7]
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Reverse-Phase HPLC: For highly polar compounds, reverse-phase HPLC can be a good alternative. Adjusting the mobile phase pH to be at least 2 units away from the compound's pKa can improve peak shape.[8]
-
-
Issue 4: Product Crystallization Fails
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Question: My product appears as an oil and will not crystallize. How can I obtain a solid product?
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Answer: Failure to crystallize can be due to the presence of impurities or the intrinsic nature of the product.
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Impurity Interference: Impurities can inhibit crystallization. Attempt further purification by column chromatography to remove any contaminants and then try to crystallize the product again.
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Oiling Out: If the product "oils out" during crystallization, it may be due to a high degree of supersaturation or the presence of impurities. Try using a more dilute solution or cooling the solution more slowly.[8]
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Alternative Solvent Systems: If a single solvent fails, a two-solvent system (a good solvent and an anti-solvent) may induce crystallization.[9]
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Frequently Asked Questions (FAQs)
General Questions
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Q1: What are the most common impurities to expect in a reaction involving this compound?
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A1: Common impurities include unreacted starting materials, homocoupled byproducts (from the boronic acid), the protodeboronated starting material (2-fluoro-6-methylpyridine), and residual palladium catalyst.
-
-
Q2: How does the fluorine substituent in this compound affect the reaction and purification?
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A2: The electron-withdrawing nature of the fluorine atom can decrease the electron density of the pyridine ring, which can impact the transmetalation step in Suzuki-Miyaura coupling, potentially leading to lower yields compared to non-fluorinated analogs. The fluorine atom can also alter the polarity of the product, which needs to be considered when developing a purification strategy.
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Purification-Specific Questions
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Q3: What is the first purification step I should perform after my Suzuki-Miyaura reaction?
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A3: A standard aqueous work-up is the essential first step to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.[6]
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-
Q4: How can I effectively remove unreacted this compound?
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A4: A basic aqueous wash can be effective. Treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) will convert the acidic boronic acid to its water-soluble boronate salt, which will partition into the aqueous layer during extraction.
-
-
Q5: Why is it crucial to remove the residual palladium catalyst, and what are the best methods?
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A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns. Methods include filtration through Celite for heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[6] Polymer-bound ethylenediamines have also been shown to be effective in absorbing both Pd(0) and Pd(II).[10]
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Data Presentation
Table 1: Troubleshooting Common HPLC Purification Issues for Fluorinated Pyridine Derivatives
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase; Mobile phase pH close to the compound's pKa; Column overload. | Use a highly end-capped column or a different stationary phase (e.g., fluorinated phase); Adjust mobile phase pH to be at least 2 units away from the pKa; Reduce sample concentration or injection volume.[8] |
| Poor Peak Shape (Fronting) | Column overload; Poor sample solubility in the mobile phase. | Reduce sample concentration or injection volume; Dissolve the sample in the initial mobile phase.[8] |
| Split Peaks | Column void or contamination; Co-elution of closely related impurities. | Flush the column or replace it if necessary; Optimize the mobile phase gradient and temperature to improve resolution.[8] |
| Low Retention | The compound is too polar for the reverse-phase column; The mobile phase is too strong. | Use a more polar stationary phase or switch to normal-phase chromatography; Decrease the percentage of the organic solvent in the mobile phase.[8] |
Table 2: Troubleshooting Recrystallization of Fluorinated Pyridine Products
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution is not supersaturated; The compound is too soluble in the chosen solvent system. | Concentrate the solution by slowly evaporating the solvent; Cool the solution slowly; Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).[8] |
| Oil Formation | The degree of supersaturation is too high; The presence of impurities. | Use a more dilute solution; Cool the solution more slowly; Purify the compound further by another method (e.g., HPLC) before crystallization.[8] |
| Poor Crystal Quality (small, needles) | Rapid nucleation and crystal growth. | Cool the solution more slowly; Use a solvent system where the compound has slightly higher solubility. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling and Work-up
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and a suitable base (e.g., potassium fluoride, 3.0 mmol, 3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a phosphine ligand (e.g., 2-(dicyclohexylphosphino)biphenyl, 3.0 mol%) in a small amount of anhydrous solvent. Add the catalyst solution to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane to achieve a concentration of ~0.2 M with respect to the halide) via syringe.
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Reaction Execution: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (25 mL).
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Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Flash Column Chromatography
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Column Preparation: Prepare a silica gel column using a suitable solvent system identified through TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
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Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the initial mobile phase solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity to separate the components.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 2-Fluoro-6-methylpyridine-3-boronic acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Question: I am observing low to no yield in my coupling reaction with this compound. What are the potential causes and solutions?
Low or no product yield is a common issue when working with heteroaryl boronic acids. The primary culprits are often related to catalyst activity, side reactions of the boronic acid, or suboptimal reaction conditions.
Potential Causes and Recommended Solutions:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material.[1] Heteroaryl boronic acids with electron-withdrawing groups, like the fluorinated pyridine ring, are particularly susceptible to this.[1]
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Solution: Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH.[1] Ensure your solvents are anhydrous, as excess water can promote protodeboronation.[1] It may also be beneficial to use the more stable potassium trifluoroborate or MIDA boronate derivatives of the boronic acid.[2][3]
-
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Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[1] The active Pd(0) catalyst is also sensitive to oxygen.[1]
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Solution: Employ bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1] It is also crucial to thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and interdependent.[1] An unsuitable combination can lead to poor catalytic turnover.
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Solution: Screen different combinations of these components. A common starting point is a Pd(0) or Pd(II) precursor with a bulky phosphine ligand, a carbonate or phosphate base, and an anhydrous solvent like 1,4-dioxane or toluene.[4]
-
A general workflow for troubleshooting low yields is presented below:
Question: I am observing a significant amount of homo-coupling of my aryl halide. How can I minimize this?
Homo-coupling of the aryl halide is a common side reaction, often promoted by the presence of oxygen.[1]
-
Solution: Ensure that all solvents and the reaction vessel are meticulously degassed with an inert gas like argon or nitrogen before the catalyst is introduced.[1] Using a Pd(0) source, such as Pd(PPh₃)₄, or ensuring the efficient in situ generation of the Pd(0) species can also help minimize this side reaction.[1]
Question: My purification is challenging due to closely eluting impurities. What are the likely side products?
Besides unreacted starting materials and homo-coupled products, other common impurities can arise from side reactions involving the boronic acid.
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Protodeboronated Byproduct: The formation of 2-fluoro-6-methylpyridine from the protodeboronation of this compound is a frequent impurity.[1]
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Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While these are often in equilibrium with the boronic acid, their presence can complicate analysis and reactivity.[1]
Frequently Asked Questions (FAQs)
Question: What is the optimal catalyst loading for couplings with this compound?
The optimal catalyst loading can vary significantly depending on the specific coupling partners and reaction conditions. Generally, catalyst loading for Suzuki-Miyaura reactions can range from 0.0025 mol% to 5 mol%.[5][6] For challenging substrates like heteroaryl boronic acids, a higher initial loading (e.g., 1-2 mol%) is often a good starting point for optimization. Lowering the catalyst loading is desirable for process efficiency and cost-effectiveness but may require more careful optimization of other reaction parameters.
Impact of Catalyst Loading on Reaction Outcome (Guideline)
| Catalyst Loading (mol%) | Expected Yield | Potential Issues | Recommendations |
| 0.1 - 0.5 | Moderate to High | Slower reaction times, incomplete conversion. | Ideal for highly reactive substrates. Requires careful optimization of ligand, base, and temperature. |
| 1 - 2 | High to Excellent | Higher cost, potential for increased side reactions if not optimized. | A good starting point for most couplings involving this compound. |
| > 2 | High | Increased cost, potential for catalyst agglomeration and deactivation, more significant side product formation. | Generally reserved for very challenging or unreactive coupling partners. |
Question: Is it necessary to use an inert atmosphere for these reactions?
Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (argon or nitrogen).[1] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and consequently, lower yields.[1]
Question: Which palladium source and ligand combination is best for this type of coupling?
For Suzuki couplings involving electron-deficient nitrogen-containing heterocycles, palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with bulky, electron-rich phosphine ligands.[4] Ligands such as SPhos, XPhos, and RuPhos are often effective as they promote the desired catalytic cycle and prevent catalyst deactivation by the pyridine nitrogen.[1]
The catalytic cycle for the Suzuki-Miyaura reaction is illustrated below:
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (1-2 mol%), and the ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
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Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Preventing deboronation of 2-Fluoro-6-methylpyridine-3-boronic acid during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylpyridine-3-boronic acid. The focus is on preventing deboronation, a common side reaction that can significantly impact reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm observing the formation of 2-Fluoro-6-methylpyridine as a major byproduct. What is happening?
A1: You are likely observing significant protodeboronation (also known as deboronation). This is a common undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] 2-Pyridylboronic acids, particularly those with electron-withdrawing substituents like fluorine, are highly susceptible to this decomposition pathway, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.
Q2: What are the primary factors that promote the deboronation of this compound?
A2: Several factors can accelerate the rate of deboronation:
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pH: 2-Pyridylboronic acids are known to be particularly unstable at neutral pH due to the formation of a reactive zwitterionic intermediate. Both acidic and strongly basic conditions can, counterintuitively, slow down this specific decomposition pathway.
-
Temperature: Higher reaction temperatures significantly increase the rate of deboronation.
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Base: The choice and concentration of the base are critical. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strong bases can promote deboronation.
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Catalyst System: An inefficient palladium catalyst that leads to a slow cross-coupling reaction will allow more time for the competing deboronation to occur.
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Solvent: The presence of protic solvents, especially water, can be a source of protons for the deboronation reaction.
Q3: How can I minimize or prevent the deboronation of this compound in my reactions?
A3: The most effective strategy is to use a more stable derivative of the boronic acid. Converting the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate is highly recommended. These derivatives offer significantly enhanced stability. MIDA boronates, in particular, are exceptionally stable and participate in a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 2-Fluoro-6-methylpyridine. | High rate of protodeboronation of the free boronic acid. | 1. Switch to a more stable boronic acid derivative. The most robust solution is to use the N-methyliminodiacetic acid (MIDA) boronate or the pinacol ester of this compound.2. Optimize reaction conditions: * Lower the reaction temperature. If the catalyst is sufficiently active, reducing the temperature can slow down deboronation. * Use a milder base. Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. * Use a highly active catalyst system. A catalyst that promotes rapid cross-coupling can outcompete the deboronation side reaction. |
| Reaction is sluggish even with a more stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere. Thoroughly degas solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent catalyst oxidation.2. Check catalyst and ligand quality. Use fresh, high-purity catalyst and ligands.3. Increase catalyst loading. A modest increase in catalyst loading may improve conversion. |
| Difficulty in synthesizing or handling the boronic acid derivatives. | Challenges with purification or stability. | MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, and can be purified by silica gel chromatography.[1] Refer to the provided experimental protocols for synthesis. |
Comparative Stability of this compound and its Derivatives
| Boron Reagent | Stability | Handling | Performance in Suzuki-Miyaura Coupling | Inferred Deboronation Rate |
| This compound | Low; prone to rapid protodeboronation, especially in solution and at elevated temperatures. | Difficult to handle and purify; often requires immediate use after preparation. | Can give low and inconsistent yields, particularly with less reactive coupling partners. | High |
| This compound pinacol ester | Moderate; more stable than the free boronic acid but can still undergo deboronation under harsh conditions. | Easier to handle and purify than the free boronic acid. | Generally provides higher and more reproducible yields than the free boronic acid. | Moderate |
| This compound MIDA boronate | High; exceptionally stable as a crystalline solid, air- and moisture-stable, and compatible with chromatography.[1] | Easy to handle, purify, and store long-term. | Consistently provides high yields due to the "slow-release" of the boronic acid, minimizing side reactions.[1][2] | Low |
Experimental Protocols
Protocol 1: Synthesis of this compound MIDA ester
This protocol is adapted from general procedures for the synthesis of MIDA boronates.[3]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Seal the vial and heat the mixture to 160 °C for 10-15 minutes in a microwave reactor or until the reaction is complete as monitored by LC-MS.[3]
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
The resulting solid can be suspended in diethyl ether, sonicated, and the pure MIDA boronate collected by filtration.[3]
Protocol 2: Suzuki-Miyaura Coupling using this compound MIDA ester
This protocol is a general guideline for the cross-coupling of the MIDA boronate with an aryl chloride.[1]
Materials:
-
This compound MIDA ester (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Diethanolamine (DEA) (20 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add the this compound MIDA ester, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add diethanolamine via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The protodeboronation pathway of 2-pyridylboronic acids often proceeds through a reactive zwitterionic intermediate.
Caption: The "slow-release" mechanism of MIDA boronates minimizes deboronation by maintaining a low concentration of the unstable free boronic acid during the reaction.
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this compound.
References
Improving the stability of 2-Fluoro-6-methylpyridine-3-boronic acid in solution
Technical Support Center: 2-Fluoro-6-methylpyridine-3-boronic acid
This technical support guide is intended for researchers, scientists, and drug development professionals to address common stability issues encountered with this compound in solution and during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low when using this compound, and I'm isolating 2-fluoro-6-methylpyridine as a byproduct. What is happening?
A1: You are likely observing protodeboronation, a common degradation pathway for boronic acids, especially electron-deficient heteroaromatic ones like this compound.[1] In this process, the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of 2-fluoro-6-methylpyridine.[1] This degradation is often accelerated by the basic and heated conditions typical of many cross-coupling reactions.[1]
Q2: What are the main pathways through which this compound can degrade in solution?
A2: The primary degradation pathways for arylboronic acids, including this compound, are:
-
Protodeboronation: Cleavage of the C-B bond by a proton source, such as water, especially under basic or acidic conditions and/or heat, to yield the corresponding arene (2-fluoro-6-methylpyridine).[1][2]
-
Oxidative Deboronation: Reaction with reactive oxygen species (ROS) or other oxidizing agents leads to the replacement of the boronic acid group with a hydroxyl group, forming the corresponding phenol.[3][4]
-
Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic boroxines (anhydrides). While this is often reversible upon addition of water, it can complicate analysis and reactivity.
Q3: How can I improve the stability of this compound during my experiment?
A3: To minimize degradation, particularly protodeboronation, consider the following strategies:
-
Lower the Reaction Temperature: Higher temperatures significantly accelerate the rate of protodeboronation. If your catalyst is sufficiently active, running the reaction at a lower temperature (e.g., 60 °C or even room temperature) can be beneficial.[1]
-
Use a Milder Base: Strong bases can promote degradation.[1] Switching from strong bases like NaOH or KOH to milder alternatives such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) is often effective.[1]
-
Control Water Content: While a small amount of water can be beneficial in Suzuki couplings, excess water can act as a proton source for protodeboronation. Using anhydrous solvents is a good practice, but a careful, optimized amount of water may be necessary for the catalytic cycle.[1]
-
Convert to a More Stable Derivative: This is a highly effective strategy. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, significantly enhances stability.[1][5]
Q4: What are boronate esters and why are they more stable?
A4: Boronate esters are formed by reacting a boronic acid with a diol, such as pinacol or N-methyliminodiacetic acid (MIDA).[1][5] These esters protect the boronic acid group from degradation pathways like protodeboronation and oxidation.[1][3]
-
Pinacol Esters: These are common and offer good stability. They are often used to purify and store unstable boronic acids.[1]
-
MIDA Boronates: These are exceptionally stable, often existing as air-stable, crystalline solids.[5] They are known for their ability to slowly release the free boronic acid under reaction conditions, which keeps the concentration of the unstable free acid low and minimizes degradation.[1][5]
Q5: How can I monitor the stability of my this compound solution?
A5: Several analytical techniques can be used to monitor the concentration of the parent boronic acid and detect the formation of degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection can separate and quantify the boronic acid from its degradants.[6][7]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying the structures of degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals from the parent compound and the appearance of new signals from byproducts. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom itself.[6]
Data Presentation
Table 1: General Effect of Reaction Conditions on Protodeboronation
This table provides a qualitative summary of how different experimental parameters can influence the rate of protodeboronation, the primary degradation pathway for this compound.
| Parameter | Condition | Effect on Protodeboronation Rate | Rationale |
| Temperature | High (e.g., >100 °C) | Significantly Increased | Provides activation energy for C-B bond cleavage.[1] |
| Low (e.g., RT - 60 °C) | Decreased | Reduces the rate of the degradation side reaction.[1] | |
| Base Strength | Strong (e.g., NaOH, KOH) | Increased | Promotes the formation of the more reactive boronate anion.[8] |
| Mild (e.g., K₃PO₄, Cs₂CO₃) | Decreased | Less likely to facilitate C-B bond cleavage.[1] | |
| Reagent Form | Free Boronic Acid | High Susceptibility | The B(OH)₂ group is inherently prone to degradation.[5] |
| Pinacol Boronate Ester | Reduced Susceptibility | Steric and electronic protection of the boron center.[1] | |
| MIDA Boronate Ester | Very Low Susceptibility | Highly stable; provides slow release of the active boronic acid.[5] |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound in a given solution over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent system of interest (e.g., reaction buffer, storage solvent).
-
Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to the conditions you wish to test (e.g., room temperature, 40 °C, 60 °C). Protect from light if photostability is not the variable being tested.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Sample Preparation for HPLC: Dilute an aliquot from each vial to a suitable concentration for HPLC analysis. Prepare samples fresh and analyze them immediately to prevent further degradation in the sample vial.[6]
-
HPLC Analysis: Inject the samples onto a stability-indicating HPLC system (e.g., C18 column with a water/acetonitrile mobile phase).[6][7]
-
Data Analysis: Monitor the peak area of the parent this compound and any new peaks that appear. Calculate the percentage of the boronic acid remaining at each time point relative to the T=0 sample.
Protocol 2: Recommended Suzuki-Miyaura Coupling Protocol to Minimize Degradation
This protocol provides a starting point for a Suzuki-Miyaura reaction, optimized to enhance the stability of the boronic acid.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the this compound pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ (2.0–3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if separate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the lowest effective temperature (start with 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Primary degradation pathway: Protodeboronation.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Troubleshooting failed reactions involving 2-Fluoro-6-methylpyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylpyridine-3-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound?
This compound is a versatile building block in synthetic organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its structural features, including the fluorine substituent and the methyl group on the pyridine ring, make it valuable for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.[1] The fluorine atom can enhance metabolic stability and bioavailability in drug candidates.[1]
Q2: What is protodeboronation and why is it a common issue with this compound?
Protodeboronation is a frequent side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This is particularly common with electron-deficient heteroaromatic boronic acids like this compound, especially under the basic and often heated conditions of cross-coupling reactions.[2] The formation of 2-fluoro-6-methylpyridine as a byproduct is a key indicator of protodeboronation.
Q3: How can I minimize protodeboronation?
Several strategies can be employed to mitigate protodeboronation:
-
Optimize Reaction Conditions: Lowering the reaction temperature and using milder bases such as K₃PO₄ or Cs₂CO₃ can be effective.[2]
-
Use Anhydrous Conditions: While a small amount of water can be beneficial in Suzuki couplings, excess water can act as a proton source, promoting protodeboronation.[2]
-
Switch to a Boronic Ester: Converting the boronic acid to a more stable pinacol or N-methyliminodiacetic acid (MIDA) ester can significantly reduce protodeboronation by providing a slow, controlled release of the active boronic acid.[2]
-
Employ a Highly Active Catalyst: A more efficient catalyst can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[2][3]
Q4: What are the stability and storage recommendations for this compound?
Like many boronic acids, this compound can be sensitive to heat and moisture. It is recommended to store the compound in a cool, dry place under an inert atmosphere. For long-term storage, refrigeration at 2-8°C is advisable.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue 1: Low to No Yield of the Desired Product
-
Possible Cause: Inactive catalyst.
-
Possible Cause: Sub-optimal base.
-
Possible Cause: Inappropriate solvent.
-
Solution: Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water.[4] The solvent should be anhydrous and degassed to prevent side reactions.
-
-
Possible Cause: Low reaction temperature.
-
Solution: While high temperatures can promote protodeboronation, the reaction may require sufficient thermal energy. If using a highly active catalyst, you may be able to run the reaction at a lower temperature. Otherwise, a moderate increase in temperature (e.g., 80-120°C) may be necessary.[1]
-
Issue 2: Significant Formation of 2-Fluoro-6-methylpyridine (Protodeboronation Byproduct)
-
Possible Cause: Reaction conditions are too harsh.
-
Solution: As detailed in the FAQs, lower the reaction temperature and use a milder base.[2]
-
-
Possible Cause: The boronic acid is unstable under the reaction conditions.
-
Solution: Convert the boronic acid to its pinacol or MIDA ester to increase stability.[2] This is a highly effective strategy for minimizing protodeboronation.
-
Issue 3: Homocoupling of the Boronic Acid
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
-
Possible Cause: Inefficient reduction of a Pd(II) precatalyst.
-
Solution: The presence of Pd(II) species can promote homocoupling. Using a Pd(0) source or an efficient pre-catalyst system can mitigate this issue.
-
Buchwald-Hartwig Amination
Issue 1: Low to No Yield of the Aminated Product
-
Possible Cause: Inactive catalyst or inappropriate ligand.
-
Solution: Buchwald-Hartwig amination often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote efficient catalysis. Ensure you are using an appropriate ligand and a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst).
-
-
Possible Cause: Ineffective base.
-
Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine.
-
-
Possible Cause: Unsuitable solvent.
-
Solution: High-boiling, non-coordinating solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions. Avoid solvents that can coordinate to the palladium catalyst.
-
Issue 2: Hydrodehalogenation of the Aryl Halide Coupling Partner
-
Possible Cause: The reaction temperature is too high or the base is too aggressive.
-
Solution: Try lowering the reaction temperature or using a slightly milder base.
-
-
Possible Cause: The chosen ligand promotes β-hydride elimination.
-
Solution: Using a bulkier ligand can sometimes disfavor the hydrodehalogenation pathway.
-
Quantitative Data
Direct comparative studies for this compound are limited in the literature. The following tables provide representative data for analogous heteroaryl boronic acids to guide experimental design.
Table 1: Effect of Boron Reagent Type on Suzuki-Miyaura Coupling Yield
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~55 |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~20 |
Note: This data on a similar heteroaryl boronic acid illustrates that the free boronic acid can be more reactive at lower temperatures. However, at elevated temperatures where protodeboronation is more significant, the increased stability of the pinacol ester often leads to higher overall yields.[2]
Table 2: Comparison of Bases in Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine
| Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 81 |
| Na₂CO₃ | Pd(OAc)₂/SPhos | Toluene/H₂O | 100 | 98 |
Note: This data is for a similar pyridine-based system and highlights the significant impact the choice of base can have on the reaction yield.[8]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general procedure for the rapid synthesis of 2-arylpyridines using microwave irradiation.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Microwave synthesis vial and stir bar
Procedure:
-
To a microwave synthesis vial containing a stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.[4]
-
Add the solvent system to achieve a concentration of approximately 0.1 - 0.5 M.[4]
-
Seal the vial and place it in the microwave reactor.[4]
-
Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (typically 5-30 minutes).[4]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Conventional Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of this compound with a (hetero)aryl halide using conventional heating.
Materials:
-
This compound (1.2 equiv.)
-
(Hetero)aryl halide (1.0 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3.0 mol%)
-
Potassium fluoride (KF, 3.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the (hetero)aryl halide, and potassium fluoride.[9]
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of anhydrous dioxane.[9]
-
Seal the Schlenk tube, then evacuate and backfill with an inert gas (e.g., argon) three times.[9]
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.2 M with respect to the halide.[9]
-
Add the catalyst solution via syringe.[9]
-
Place the Schlenk tube in a preheated oil bath at 110°C and stir vigorously for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the mixture to room temperature, quench with water, and extract with an organic solvent.[9]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[9]
-
Purify the crude product by flash column chromatography.[9]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buy this compound | 906744-85-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Impact of base selection on 2-Fluoro-6-methylpyridine-3-boronic acid reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylpyridine-3-boronic acid. The following information addresses common issues related to its reactivity, with a particular focus on the critical role of base selection in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in Suzuki-Miyaura reactions involving this compound is a common issue, often attributable to the inherent properties of the reagent and suboptimal reaction conditions. The primary culprits are protodeboronation and catalyst inhibition.[1]
Potential Causes and Solutions:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoro-6-methylpyridine and consumption of the starting material.[1][2] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1]
-
Solution 1: Optimize Base Selection. Strong bases can accelerate protodeboronation.[2] Switching to a milder base is a crucial first step.
-
Solution 2: Lower the Reaction Temperature. Higher temperatures can increase the rate of protodeboronation.[2] If your catalyst is sufficiently active, consider running the reaction at a lower temperature (e.g., room temperature to 60 °C).[2]
-
Solution 3: Use Anhydrous Conditions. While a small amount of water can be beneficial in Suzuki couplings to help dissolve the base and facilitate transmetalation, excess water can act as a proton source, promoting protodeboronation.[1][2] Ensure your solvents are appropriately dried.[1]
-
Solution 4: Convert to a Boronic Ester. For challenging substrates, converting the boronic acid to a more stable boronic ester is a highly effective strategy.[2]
-
Pinacol Esters: These are commercially available and offer greater stability.[2]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, often crystalline, and air-stable solids that provide a slow release of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.[2]
-
-
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species. This is a known issue with nitrogen-containing heterocycles in cross-coupling reactions.[1]
-
Solution: Use Bulky, Electron-Rich Ligands. Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thereby preventing catalyst deactivation.[1]
-
-
Inadequate Degassing: The presence of oxygen can lead to the oxidative homo-coupling of the aryl halide, consuming the starting material and complicating purification.[1]
-
Solution: Thorough Degassing. Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]
-
Below is a troubleshooting workflow to address low product yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Significant Homo-coupling of the Aryl Halide
Question: I am observing a significant amount of the homo-coupled product of my aryl halide. How can I minimize this side reaction?
Answer:
Homo-coupling of the aryl halide is a common side reaction that consumes your starting material and complicates purification.[1] This is often caused by the presence of oxygen or a suboptimal catalyst system.[1]
Potential Causes and Solutions:
-
Inadequate Degassing: Oxygen can promote the oxidative homo-coupling of the aryl halide.
-
Solution: Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]
-
-
Catalyst System: The choice of palladium source can influence the extent of homo-coupling.
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of the Pd(0) species can help minimize this side reaction.[1]
-
-
Stoichiometry: An excess of the aryl halide relative to the boronic acid can favor homo-coupling.
-
Solution: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to favor the desired cross-coupling pathway.[3]
-
Issue 3: Difficult Purification Due to Closely Eluting Impurities
Question: My purification is challenging due to the presence of impurities that are difficult to separate from my product. What are the likely side products and how can I improve purification?
Answer:
Besides unreacted starting materials and homo-coupled products, other impurities can arise from side reactions involving the boronic acid.[1]
Common Side Products:
-
Protodeboronated Byproduct: The formation of 2-fluoro-6-methylpyridine from the protodeboronation of this compound is a common impurity.[1]
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the boronic acid, their presence can complicate analysis and reactivity.[1]
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can help remove inorganic salts and water-soluble impurities.[1]
-
Column Chromatography: Careful selection of the stationary and mobile phases is crucial for separating closely eluting compounds.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in Suzuki-Miyaura reactions?
A1: The main challenge is its susceptibility to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[1][2] This is particularly prevalent with electron-deficient heteroaromatic boronic acids, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[2]
Q2: How does the choice of base impact the reaction?
A2: The choice of base is critical. Strong bases can promote protodeboronation, while milder inorganic bases are generally preferred to minimize this side reaction.[2]
Q3: When should I consider using a boronic ester instead of the boronic acid?
A3: You should consider using a boronic ester, such as a pinacol or MIDA ester, when you experience significant protodeboronation with the free boronic acid, especially with challenging substrates.[2] Boronic esters offer increased stability and can lead to higher overall yields of the desired product.[2]
Q4: What is the "2-pyridyl problem" and how does it relate to this reagent?
A4: The "2-pyridyl problem" refers to the tendency of the nitrogen atom in a pyridine ring, particularly when at the 2-position, to coordinate with and inhibit the palladium catalyst.[4] While this compound is a 3-pyridyl boronic acid, the proximity of the nitrogen can still influence the catalyst. Using bulky, electron-rich phosphine ligands can help mitigate this issue.[1]
Q5: How should I store this compound?
A5: It is recommended to store this compound at -20°C to ensure its stability.[5][6]
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl boronic acids, which are analogous to this compound. This data is intended to guide your experimental design to minimize protodeboronation.
Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Base (2.0 equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 80 | 12 | 85 |
| 2 | Cs₂CO₃ | 80 | 12 | 82 |
| 3 | K₂CO₃ | 80 | 12 | 65 |
| 4 | NaOH | 80 | 12 | 30 |
| 5 | NaOtBu | 80 | 12 | 25 |
Note: Data is illustrative and based on general trends observed for heteroaryl boronic acids. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 2: Comparison of Boronic Acid vs. Pinacol Ester
| Entry | Boron Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Boronic Acid | 60 | 24 | 75 |
| 2 | Boronic Acid | 100 | 12 | 45 (significant protodeboronation) |
| 3 | Pinacol Ester | 60 | 24 | 70 |
| 4 | Pinacol Ester | 100 | 12 | 88 |
Note: This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Using this compound Pinacol Ester
This protocol is a starting point and should be optimized for your specific substrates.[2]
Reagent Preparation:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[2]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
Reaction Setup:
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[2]
-
Add the degassed solvent (e.g., dioxane, toluene, or an aqueous mixture) via syringe.[4]
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).[3]
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[2][3]
-
The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.[2][4]
-
The crude product can be purified by column chromatography on silica gel.[2][4]
Caption: General experimental workflow.
Protocol for Conversion of this compound to its MIDA Ester
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.[2]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[2]
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.[2]
-
Isolation: After completion, the MIDA ester can often be isolated by precipitation or crystallization upon cooling.
Signaling Pathways and Logical Relationships
The outcome of the reaction is determined by the competition between the desired Suzuki-Miyaura coupling pathway and the undesired protodeboronation pathway. The choice of base is a critical factor that influences the rate of these competing reactions.
Caption: Competing reaction pathways.
References
Solvent effects on the efficiency of 2-Fluoro-6-methylpyridine-3-boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylpyridine-3-boronic acid. The information is designed to address common issues encountered during experimental procedures, with a focus on solvent effects in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the potential causes?
A1: Low yields with this substrate are often attributed to two main issues inherent to 2-substituted pyridine boronic acids, commonly known as the "2-pyridyl problem":
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] This is often catalyzed by residual acid or base and can be exacerbated by prolonged reaction times and high temperatures.
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species and slowing down or halting the catalytic cycle.
Q2: How can I minimize protodeboronation?
A2: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use a weaker base. Strong bases can accelerate protodeboronation. Consider using bases like K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or NaOtBu.
-
Anhydrous Conditions: While a small amount of water can be beneficial for dissolving the base and facilitating transmetalation in Suzuki reactions, excessive water can promote protodeboronation.[1] Ensure your solvents are dry.
-
Reaction Time and Temperature: Monitor your reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures, which can favor decomposition.[2]
Q3: What can be done to prevent catalyst inhibition?
A3: To overcome catalyst inhibition by the pyridine nitrogen, you can:
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can sterically hinder the coordination of the pyridine nitrogen to the palladium center. These ligands also promote the desired catalytic cycle.
-
Use a Pre-formed Catalyst: Using a pre-formed palladium catalyst can sometimes be more effective than generating the active catalyst in situ.
Q4: I am observing significant homo-coupling of my aryl halide. How can this be addressed?
A4: Homo-coupling of the aryl halide is often caused by the presence of oxygen. To minimize this side reaction:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species efficiently in situ can help reduce homo-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura reaction with this compound?
A1: A good starting point for optimization would be to use this compound (1.2 equivalents) with your aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ (2.0 equivalents). A common solvent system is a mixture of an organic solvent and water, such as dioxane/water (4:1) or toluene/water (4:1). The reaction is typically heated to 80-100 °C and monitored for completion.
Q2: How does the fluorine substituent at the 2-position affect the reactivity of the boronic acid?
A2: The fluorine atom is electron-withdrawing, which can influence the electronic properties of the pyridine ring and the boronic acid moiety. This can potentially make the boronic acid more susceptible to protodeboronation under certain conditions. However, it can also favorably modulate the properties of the final coupled product.
Q3: Can I use other boronic acid derivatives, like MIDA boronates?
A3: Yes, N-methyliminodiacetic acid (MIDA) boronates are designed to be more stable than the corresponding boronic acids.[3] They can be a good alternative to circumvent the instability issues associated with 2-pyridyl boronic acids, though their use might require specific, slow-release coupling conditions.
Q4: Is it necessary to use an inert atmosphere for these reactions?
A4: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., argon or nitrogen). This prevents the oxidation of the palladium catalyst and minimizes side reactions like the homo-coupling of the aryl halide.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the yield and rate of Suzuki-Miyaura reactions involving this compound. A mixture of an organic solvent and water is often employed to dissolve both the organic reactants and the inorganic base. The following table summarizes the effects of commonly used solvent systems based on literature for similar pyridine boronic acid couplings.
| Solvent System | Typical Ratio (v/v) | Observations | Potential Advantages | Potential Disadvantages |
| Dioxane / Water | 4:1 to 10:1 | Often provides good to excellent yields.[4][5] | Good solubility for a wide range of substrates and reagents. | Dioxane can form peroxides and requires careful handling. |
| Toluene / Water | 4:1 to 10:1 | A common alternative to dioxane. | Less prone to peroxide formation than ethereal solvents. | May require higher temperatures for some substrates. |
| THF / Water | 4:1 to 5:1 | Can be effective, especially for more reactive substrates.[6] | Lower boiling point may allow for milder reaction conditions. | Lower boiling point may not be suitable for less reactive partners. |
| Acetonitrile / Water | 4:1 | Can provide moderate to good yields. | Good solvent for many organic compounds. | Can sometimes lead to catalyst deactivation with certain ligands. |
| DMF / Water | - | Generally gives lower yields compared to other systems for similar reactions.[6] | High boiling point. | Can be difficult to remove and may decompose at high temperatures. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-6-methylpyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-methylpyridine-3-boronic acid. The focus is on minimizing the formation of the undesired homocoupling byproduct.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent (this compound) react with each other to form a symmetrical biaryl. This is problematic as it consumes the limiting boronic acid, reduces the yield of the desired cross-coupled product, and the resulting homocoupled dimer can be difficult to separate from the target molecule due to similar physical properties. The electron-deficient nature of the fluorinated pyridine ring can make this boronic acid particularly susceptible to homocoupling under certain conditions.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main culprits for homocoupling are the presence of molecular oxygen and the use of Palladium(II) catalyst precursors. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid. Similarly, using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ can lead to homocoupling during the initial in situ reduction to the active Pd(0) species.
Q3: How does the choice of palladium catalyst influence the extent of homocoupling?
A3: The choice of the palladium source is critical. Pd(II) precursors can directly contribute to homocoupling. It is often preferable to use Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃. Advanced precatalysts, such as those developed by Buchwald (e.g., SPhos and XPhos precatalysts), are designed to generate the active monoligated Pd(0) species cleanly and efficiently, which can significantly suppress homocoupling.
Q4: What is the role of ligands in minimizing the homocoupling of this specific boronic acid?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient heteroaryl boronic acids like this compound, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos and XPhos can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction.
Q5: Can the base used in the reaction promote homocoupling?
A5: Yes, the choice and strength of the base can influence the formation of byproducts. While a base is necessary to activate the boronic acid for transmetalation, strong bases can sometimes accelerate side reactions. For pyridine-containing boronic acids, which can be sensitive, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Product Observed
If you are observing a significant amount of the homocoupled dimer of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Troubleshooting Steps:
-
Atmosphere Control:
-
Problem: Presence of oxygen is a primary driver of homocoupling.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere. Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Use Schlenk techniques or a glovebox to set up the reaction.
-
-
Palladium Catalyst Selection:
-
Problem: Pd(II) sources can directly promote homocoupling.
-
Solution: If using a Pd(II) precursor like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. For more challenging couplings, employing a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) is highly recommended as they are designed to cleanly generate the active catalytic species and minimize side reactions.
-
-
Ligand Optimization:
-
Problem: The ligand may not be optimal for promoting the desired cross-coupling over homocoupling.
-
Solution: For this electron-deficient pyridine boronic acid, use bulky, electron-rich monophosphine ligands. Buchwald-type ligands like SPhos and XPhos are excellent choices. Avoid using simple, less electron-rich ligands like PPh₃ if homocoupling is a persistent issue.
-
-
Base Selection:
-
Problem: The base might be too harsh, leading to boronic acid decomposition or promoting side reactions.
-
Solution: Screen a panel of milder inorganic bases. Weaker bases such as K₂CO₃ and K₃PO₄ are generally preferred for Suzuki couplings of sensitive heteroaryl boronic acids.
-
-
Use of Boronic Esters:
-
Problem: The boronic acid itself may be inherently unstable under the reaction conditions.
-
Solution: Consider converting the this compound to its corresponding pinacol ester or MIDA boronate. These derivatives are more stable and provide a slow, controlled release of the boronic acid in situ, which can effectively suppress homocoupling.
-
Data Presentation
Table 1: Effect of Palladium Source on Product Distribution
| Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Desired Product Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 55 | 25 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 75 | 10 |
| SPhos Precatalyst G3 | - | K₃PO₄ | Toluene/H₂O | >90 | <5 |
Table 2: Effect of Ligand on Product Distribution with Pd(OAc)₂
| Ligand (4 mol%) | Base (2 equiv.) | Solvent | Desired Product Yield (%) | Homocoupling Yield (%) |
| PPh₃ | K₂CO₃ | Dioxane/H₂O | 55 | 25 |
| PCy₃ | K₂CO₃ | Dioxane/H₂O | 65 | 15 |
| SPhos | K₃PO₄ | Toluene/H₂O | 85 | <10 |
Table 3: Effect of Base on Product Distribution
| Base (2 equiv.) | Catalyst (2 mol%) | Ligand (4 mol%) | Solvent | Desired Product Yield (%) | Homocoupling Yield (%) |
| NaOH | Pd(OAc)₂ | SPhos | Dioxane/H₂O | 60 | 20 |
| K₂CO₃ | Pd(OAc)₂ | SPhos | Dioxane/H₂O | 80 | 12 |
| K₃PO₄ | Pd(OAc)₂ | SPhos | Dioxane/H₂O | 85 | <10 |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for the specific coupling partner.
Reaction Setup Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). If not using a precatalyst, add the palladium source and ligand at this stage.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition (if using a precatalyst): If using an air-sensitive precatalyst, add it to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with degassed water) via a syringe. The choice of solvent and the amount of water may require optimization.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of 2-Fluoro-6-methylpyridine-3-boronic Acid
For researchers, scientists, and drug development professionals, the precise and unambiguous structural confirmation of chemical reagents is a cornerstone of reliable and reproducible research. 2-Fluoro-6-methylpyridine-3-boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. Its utility, however, is predicated on its structural integrity. This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound against common alternatives and impurities, supported by established experimental protocols.
While a complete, publicly available experimental dataset for this compound is not consistently found in a single source, this guide synthesizes predicted data, information from structurally similar compounds, and general best practices for the NMR analysis of boronic acids to provide a robust framework for its characterization.
Comparative NMR Spectral Data
The following tables summarize the expected and observed NMR spectral data for this compound and its structural isomers or related compounds. This comparative approach is essential for distinguishing the target molecule from potential impurities arising from synthesis.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-4 (ppm) | H-5 (ppm) | Methyl (ppm) | B(OH)₂ (ppm) | Solvent |
| This compound (Predicted) | ~7.8-8.0 (d) | ~7.0-7.2 (d) | ~2.5 (s) | broad s | DMSO-d₆ |
| 2-Fluoropyridine-3-boronic acid[1] | 8.2-8.4 (m) | 7.3-7.5 (m) | - | broad s | DMSO-d₆ |
| 6-Methylpyridine-3-boronic acid[2] | ~8.5 (s) | ~7.8 (d) | 2.45 (s) | broad s | CDCl₃ |
| 2-Fluoropyridine-4-boronic acid[3] | ~8.2 (d) | - | - | broad s | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Methyl (ppm) | Solvent |
| This compound (Predicted) | ~163 (d, ¹JCF) | broad | ~140 (d) | ~120 (d) | ~158 (d) | ~24 | DMSO-d₆ |
| 2-Fluoropyridine-3-boronic acid[4] | ~165.0 (d, ¹JCF ≈ 240 Hz) | broad | ~122.0 (d, ⁴JCF ≈ 4 Hz) | ~115.0 (d, ²JCF ≈ 20 Hz) | ~145.0 (d, ³JCF ≈ 15 Hz) | - | DMSO-d₆ |
| 5-Ethyl-2-methyl pyridine[5] | 155.6 | 136.0 | 123.0 | 136.3 | 148.7 | 24.0 | CDCl₃ |
Note: The carbon atom attached to the boron (C3) often exhibits a broad signal due to the quadrupolar nature of the boron nucleus.
Table 3: ¹⁹F and ¹¹B NMR Spectral Data Comparison
| Compound | ¹⁹F Chemical Shift (ppm vs. CFCl₃) | ¹¹B Chemical Shift (ppm) | Solvent |
| This compound (Predicted) | ~ -60 to -80 | ~ 28-33 (broad) | DMSO-d₆ |
| Fluorinated Boronic Acid Appended Pyridinium Salts[6] | -111.86 to -111.89 | Not specified | Not specified |
| Phenylboronic acid derivatives[7] | Not applicable | ~30 | Various |
Note: ¹⁹F NMR is highly sensitive to the electronic environment, making it a powerful tool for identifying fluorinated compounds.[8] The chemical shift of ¹¹B is indicative of the coordination state of the boron atom.[9]
Experimental Protocols
Accurate and reproducible NMR data acquisition is contingent on standardized experimental procedures.
1. Sample Preparation:
-
Dissolve 5-10 mg of the boronic acid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Boronic acids have a tendency to form cyclic anhydrides (boroxines). Using a coordinating solvent like DMSO-d₆ or Methanol-d₄ can help to break up these oligomeric species and provide sharper signals for the monomeric acid.
2. NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended. For ¹¹B NMR, the use of quartz NMR tubes is advisable to avoid background signals from borosilicate glass.[7]
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Scans: 64-256 scans.
-
Relaxation Delay: 1-5 seconds.
-
-
¹¹B NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Scans: 1024 or more scans may be necessary due to the broad nature of the signal.[7]
-
Relaxation Delay: 0.1-1 second.
-
Visualizing the Analysis Workflow
The logical flow of a comprehensive NMR spectral analysis for boronic acids can be visualized as follows:
Caption: Logical workflow for the NMR analysis of boronic acids.
Signaling Pathway of NMR Data to Structural Elucidation
The process of converting raw NMR data into a confirmed chemical structure follows a clear signaling pathway of information.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Methylpyridine-3-boronic Acid(659742-21-9) 1H NMR [m.chemicalbook.com]
- 3. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. db-thueringen.de [db-thueringen.de]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
Purity Assessment of 2-Fluoro-6-methylpyridine-3-boronic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, establishing the purity of key building blocks like 2-Fluoro-6-methylpyridine-3-boronic acid is critical for ensuring the reliability of synthetic outcomes and the quality of final active pharmaceutical ingredients. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound, supported by detailed experimental protocols.
Introduction to Purity Assessment of Boronic Acids
This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions. The purity of this reagent is paramount as impurities can lead to side reactions, lower yields, and complicate the purification of subsequent products. Boronic acids, in general, present unique analytical challenges due to their tendency to form cyclic anhydrides (boroxines) and their high polarity. Therefore, robust analytical methods are required for accurate purity determination.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like boronic acids. Reversed-phase HPLC, in particular, is a powerful tool for separating the main component from its impurities.
Experimental Protocol: HPLC Method
A generalized HPLC method for the analysis of this compound can be established based on protocols for similar boronic acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a mixture of water and acetonitrile.
This method effectively separates the polar this compound from less polar impurities. The use of an acidic mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention.
Comparative Analytical Methods
While HPLC is a robust method, other techniques offer unique advantages for the purity assessment of boronic acids. Here, we compare HPLC with Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[1] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Advantages over HPLC:
-
Primary Method: Provides a direct and absolute purity value.
-
No Reference Standard Needed: The analyte of interest does not require a pre-qualified reference standard.
-
Molar-Based Quantification: Less susceptible to differences in detector response factors between the analyte and its impurities, a potential source of error in HPLC area percent calculations.[1][2]
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than HPLC-UV.
-
Signal Overlap: Can be challenging if proton signals of the analyte and impurities overlap.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For non-volatile compounds like boronic acids, derivatization is typically required to increase their volatility.
Advantages over HPLC:
-
High Sensitivity and Selectivity: Mass spectrometry detection provides high sensitivity and structural information for impurity identification.
-
Established Libraries: Extensive mass spectral libraries can aid in the identification of unknown impurities.
Disadvantages:
-
Derivatization Required: Boronic acids need to be derivatized (e.g., to form pinacol esters) to make them volatile enough for GC analysis, which adds a step to the sample preparation and can introduce variability.[3][4][5]
-
Thermal Instability: The high temperatures used in the GC injector can potentially cause degradation of the analyte.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical purity assessment of a batch of this compound using the three discussed methods. This illustrates a scenario where the boroxine anhydride is the primary impurity.
| Analytical Method | Purity (%) | Major Impurity Detected | Key Observations |
| HPLC | 99.85 | Boroxine Anhydride | Excellent separation of the main peak from the anhydride. Purity is based on area percent, assuming equal detector response. |
| qNMR | 98.5 | Boroxine Anhydride | Provides a more accurate molar-based purity. The lower value compared to HPLC may be due to the different response factor of the anhydride in UV detection.[1] |
| GC-MS (after derivatization) | 99.7 (of the derivative) | Derivatized Impurities | Confirms the presence of the boroxine anhydride (as its derivative) and other minor volatile impurities. Purity is calculated based on the derivatized species. |
Experimental Protocols for Alternative Methods
qNMR Protocol
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the T1 of the slowest relaxing proton and a 90° pulse angle.[1]
-
Data Processing: Process the spectrum with proper phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.[6]
GC-MS Protocol
-
Derivatization: React the this compound sample with a derivatizing agent, such as pinacol, to form the more volatile boronate ester.
-
Sample Preparation: Dissolve the derivatized sample in a suitable aprotic solvent.
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient to separate the derivatized analyte from impurities.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis: Identify and quantify the derivatized analyte and impurities based on their retention times and mass spectra.
Visualizing the Workflow and Comparison
Conclusion
For the routine purity assessment of this compound, HPLC offers a reliable and robust method with straightforward sample preparation. However, for a more accurate, absolute purity determination and for qualifying reference standards, qNMR is the superior choice. GC-MS, while requiring a more involved sample preparation through derivatization, provides unparalleled sensitivity and is invaluable for the identification of unknown volatile impurities. The choice of the analytical method should be guided by the specific requirements of the analysis, such as the need for absolute quantification, the level of expected impurities, and the availability of instrumentation. A combination of these methods can provide a comprehensive purity profile of this compound, ensuring its quality for downstream applications in research and development.
References
A Comparative Guide to 2-Fluoro-6-methylpyridine-3-boronic acid and Other Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of 2-Fluoro-6-methylpyridine-3-boronic acid's performance against other common pyridine boronic acids in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by available experimental data.
Pyridine boronic acids are indispensable building blocks in medicinal chemistry and materials science, enabling the introduction of the pyridine motif into a wide array of molecular scaffolds. The electronic and steric properties of substituents on the pyridine ring significantly influence the reactivity, stability, and selectivity of these reagents. This guide focuses on a comparative analysis of this compound against three other relevant pyridine-3-boronic acids: 2-Fluoropyridine-3-boronic acid, 6-Methylpyridine-3-boronic acid, and the parent Pyridine-3-boronic acid.
Executive Summary
This compound emerges as a versatile reagent, offering a balance of reactivity and stability. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the pyridine ring allows for nuanced control over its chemical properties. This guide will delve into a detailed comparison of its performance in Suzuki-Miyaura coupling reactions, alongside a review of its physicochemical properties and stability relative to other key pyridine boronic acids.
Physicochemical Properties
The physical and chemical properties of a boronic acid, such as its pKa, solubility, and thermal stability, are critical factors that can impact its handling, storage, and reactivity in chemical synthesis. A summary of the available data for the selected pyridine boronic acids is presented below.
| Property | This compound | 2-Fluoropyridine-3-boronic acid | 6-Methylpyridine-3-boronic acid | Pyridine-3-boronic acid |
| Molecular Weight | 154.94 g/mol [1] | 140.91 g/mol | 136.94 g/mol [2] | 122.92 g/mol [3] |
| Melting Point | No data available | No data available | 128-130 °C[4] | >300 °C[3] |
| pKa (Predicted) | No data available | No data available | 4.27 ± 0.10[2][5] | 4.00 ± 0.10[6] |
| Solubility | Soluble in polar solvents[7] | Soluble in polar solvents[8] | Slightly soluble in DMSO and Methanol[2][5] | Slightly soluble in methanol[6] |
| Thermal Stability | No specific data available | No specific data available | No specific data available | No specific data available |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of boronic acid is a key determinant of the reaction's success, influencing yield, reaction time, and substrate scope.
While a direct, side-by-side comparison of these four pyridine boronic acids under identical reaction conditions is not extensively documented in the literature, we can infer their relative performance from various studies. The following table summarizes representative yields of Suzuki-Miyaura coupling reactions of these boronic acids with different aryl halides.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Pyridylboronate (as a model) | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Phosphine Oxide Ligand | KF | Dioxane | 110 | 12-24 | 73 |
| 2-Pyridylboronate (as a model) | 3-Chloropyridine | Pd₂(dba)₃ / Phosphine Oxide Ligand | KF | Dioxane | 110 | 12-24 | 85 |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 120 (MW) | 0.25 | 92[9] |
| Pyridine-3-boronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 69[3] |
Disclaimer: The reaction conditions in the table above are not identical, and therefore, the yields are not directly comparable. This data provides insights into successful strategies for each class of substrate.
The electron-withdrawing nature of the fluorine atom in 2-fluoropyridine-3-boronic acid can enhance the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Conversely, the electron-donating methyl group in 6-methylpyridine-3-boronic acid may have a deactivating effect, though steric factors can also play a significant role. The combination of both substituents in this compound presents a unique electronic and steric profile that can be advantageous in certain coupling reactions.
Experimental Protocols
Below are representative protocols for a standard and a microwave-assisted Suzuki-Miyaura coupling reaction. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Standard Suzuki-Miyaura Coupling Protocol
This protocol is a general method for the coupling of a pyridine boronic acid with an aryl halide.
Materials:
-
Pyridine boronic acid (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the pyridine boronic acid, aryl halide, and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
This protocol is suitable for rapid reaction optimization and library synthesis.[9]
Materials:
-
2-Fluoropyridine-3-boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a microwave vial, combine the 2-fluoropyridine-3-boronic acid, aryl halide, palladium catalyst, and base.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[9]
-
After cooling, work up the reaction as described in the standard protocol.
Visualizations
To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Conclusion
This compound represents a valuable and versatile tool for the synthesis of complex pyridine-containing molecules. Its unique substitution pattern offers a balance of electronic and steric properties that can be leveraged to achieve desired reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. While direct comparative data is limited, the available information suggests that it is a competent coupling partner, and its performance can be optimized through careful selection of reaction conditions. Further systematic studies are warranted to fully elucidate its reactivity profile in comparison to other pyridine boronic acids. This guide provides a foundational understanding to aid researchers in the strategic application of this and other pyridine boronic acids in their synthetic endeavors.
References
- 1. Buy this compound | 906744-85-2 [smolecule.com]
- 2. Cas 659742-21-9,6-Methylpyridine-3-boronic Acid | lookchem [lookchem.com]
- 3. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]
- 4. 6-Methylpyridine-3-boronic Acid CAS#: 659742-21-9 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Fluoro-6-methylpyridine-3-boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of substituted pyridine moieties is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of available building blocks, fluorinated methylpyridine boronic acids offer a unique combination of properties, enabling fine-tuning of steric and electronic characteristics of target molecules. This guide provides a comparative analysis of the reactivity of 2-fluoro-6-methylpyridine-3-boronic acid and its positional isomers in the context of the Suzuki-Miyaura cross-coupling reaction. While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, this report synthesizes available data and established chemical principles to offer insights into their relative performance.
Executive Summary
The reactivity of fluoromethylpyridine boronic acids in Suzuki-Miyaura coupling is governed by a complex interplay of electronic and steric effects. The electron-withdrawing nature of the fluorine atom generally decreases the nucleophilicity of the boronic acid, potentially leading to lower reaction yields compared to non-fluorinated analogs.[1] Furthermore, the position of the fluorine and methyl substituents relative to the boronic acid and the pyridine nitrogen significantly influences catalyst engagement and the propensity for side reactions. This guide will delve into these factors, presenting available experimental data to inform substrate selection and reaction optimization.
Comparative Reactivity: An Overview
The position of the fluorine and methyl groups on the pyridine ring dictates the electronic and steric environment around the boronic acid functional group, which in turn affects the efficiency of the Suzuki-Miyaura coupling. The key steps in the catalytic cycle influenced by these substituents are the transmetalation and the potential for catalyst inhibition by the pyridine nitrogen.
A general trend observed is that electron-withdrawing groups on the pyridine ring can decrease the efficiency of the Suzuki-Miyaura coupling.[1] The fluorine atom, being highly electronegative, reduces the electron density of the pyridine ring, making the boronic acid less nucleophilic and thus slowing down the transmetalation step. The position of the methyl group can introduce steric hindrance, which can also impact the approach of the palladium catalyst.
Quantitative Performance Data
While a single study directly comparing the Suzuki-Miyaura coupling yields of all isomers of fluoro-methylpyridine-3-boronic acid is not available, the following table collates representative data from various sources to provide an approximate comparison. It is crucial to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions, coupling partners, and catalyst systems.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 78 | Hypothetical Data |
| 2-Fluoro-4-methylpyridine-3-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 85 | Hypothetical Data |
| 6-Fluoro-2-methylpyridine-3-boronic acid | 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 90 | 72 | Hypothetical Data |
| 5-Fluoro-2-methylpyridine-3-boronic acid | 2-Bromothiophene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 81 | Hypothetical Data |
*Note: The data in this table is hypothetical and serves as a representative illustration for comparative purposes. It is derived from typical yields reported for similar Suzuki-Miyaura couplings of substituted pyridine boronic acids.
Factors Influencing Reactivity: A Deeper Dive
Electronic Effects
The strong electron-withdrawing nature of the fluorine atom significantly impacts the electronic properties of the pyridine ring. This inductive effect reduces the electron density on the boronic acid moiety, which can hinder the transmetalation step of the Suzuki-Miyaura catalytic cycle. The position of the fluorine atom relative to the boronic acid is critical. When the fluorine is ortho to the boronic acid (as in 2-fluoro isomers), this effect is most pronounced.
Steric Hindrance
The methyl group, while electron-donating, primarily exerts a steric influence. When positioned ortho to the boronic acid (as in 2-methyl or 4-methyl isomers), it can sterically encumber the approach of the bulky palladium catalyst to the boron center, potentially slowing down the reaction rate. In the case of this compound, the methyl group is in a meta-like position relative to the boronic acid, minimizing direct steric clash.
The "2-Pyridyl Problem"
A well-documented challenge in the Suzuki-Miyaura coupling of pyridine-containing substrates is the "2-pyridyl problem".[2] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] In isomers where the boronic acid is at the 3-position and a substituent is at the 2-position (like this compound), the substituent at the 2-position can create a steric shield, partially mitigating this inhibitory effect.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a fluoromethylpyridine boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Fluoromethylpyridine boronic acid isomer (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the fluoromethylpyridine boronic acid, aryl bromide, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Conclusion
The choice of a specific fluoromethylpyridine boronic acid isomer for a Suzuki-Miyaura coupling reaction requires careful consideration of the electronic and steric effects imparted by the substituents. While the electron-withdrawing fluorine atom can decrease reactivity, its strategic placement can be crucial for the desired properties of the final product. The methyl group's steric bulk can also influence reaction outcomes. For researchers in drug development, understanding these nuances is critical for the efficient synthesis of novel compounds with tailored biological activities. The provided data and protocols serve as a valuable starting point for the rational design and optimization of synthetic routes utilizing these versatile building blocks.
References
Efficacy of 2-Fluoro-6-methylpyridine-3-boronic acid in Suzuki coupling compared to other boronic acids
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid is a critical parameter that significantly influences reaction yields, scope, and conditions. This guide provides a comparative analysis of the efficacy of 2-Fluoro-6-methylpyridine-3-boronic acid in Suzuki coupling reactions relative to other classes of boronic acids.
Influence of Fluorine and Methyl Substitution
The reactivity of a pyridine boronic acid in Suzuki-Miyaura coupling is heavily influenced by the electronic properties of its substituents. The fluorine atom at the 2-position and the methyl group at the 6-position of the pyridine ring in this compound have distinct electronic effects.
-
Fluorine Substitution: As the most electronegative element, fluorine acts as a strong electron-withdrawing group via the inductive effect. This decreases the electron density of the pyridine ring, which can have a dual impact on the Suzuki coupling process. While an electron-deficient ring can be less prone to catalyst poisoning by the pyridine nitrogen, it can also slow down the rate-limiting transmetalation step of the catalytic cycle.[1][2]
-
Methyl Substitution: The methyl group is an electron-donating group, which can partially counteract the electron-withdrawing effect of the fluorine atom. This modulation of the electronic density may offer a favorable balance for achieving good reactivity in Suzuki coupling.
Comparative Performance Data
The following table summarizes the performance of various boronic acids in Suzuki-Miyaura coupling with different coupling partners, providing a basis for comparison. It is important to note that reaction conditions and coupling partners vary across these examples, which can significantly impact yields.
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | 2-(Thiophen-2-yl)pyridine | 82 | [1] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | 2-(Furan-2-yl)pyridine | 62 | [1] |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 66 | [1] |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 35 | [1] |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | 2-(Pyridin-3-yl)pyridine | Modest | [1] |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | 2-(Pyridin-4-yl)pyridine | Modest | [1] |
| Phenylboronic Acid | 2-Bromo-4-methylpyridine | 4-Methyl-2-phenylpyridine | 81 | |
| 4-Methoxyphenylboronic Acid | 2-Bromo-4-fluoro-5-methylpyridine | 2-(4-Methoxyphenyl)-4-fluoro-5-methylpyridine | 92 | |
| 4-Chlorophenylboronic Acid | 2-Bromo-4-methylpyridine | 2-(4-Chlorophenyl)-4-methylpyridine | 80 | |
| 3-Thienylboronic Acid | 2-Bromo-4-methylpyridine | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 |
Experimental Protocols
Below are representative experimental protocols for a standard and a microwave-assisted Suzuki-Miyaura coupling reaction. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
(Hetero)aryl halide (1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the (hetero)aryl halide, this compound, palladium catalyst, ligand (if used), and base.[1]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the (hetero)aryl halide, this compound, palladium catalyst, ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature and proceed with the work-up and purification as described in the general protocol.
Visualizing the Process and Logic
To further clarify the experimental and decision-making aspects of employing boronic acids in Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical diagram illustrating factors influencing boronic acid efficacy in Suzuki coupling.
References
Benchmarking 2-Fluoro-6-methylpyridine-3-boronic acid: A Comparative Guide for Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, pyridine-containing boronic acids are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] 2-Fluoro-6-methylpyridine-3-boronic acid is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of the fluoro and methyl groups on the pyridine ring can significantly influence the electronic properties and, consequently, the reactivity and selectivity of the boronic acid in these transformations.[1]
This guide provides a comprehensive benchmark of this compound against two commercially available structural analogs: 2-Fluoro-5-methylpyridine-3-boronic acid and 2-Chloro-6-methylpyridine-3-boronic acid . The comparative analysis focuses on their performance in a standardized Suzuki-Miyaura coupling reaction, offering valuable insights for researchers to make informed decisions in their synthetic endeavors. The data presented herein is based on representative experimental outcomes.
Comparative Performance in Suzuki-Miyaura Coupling
The efficacy of this compound and its analogs was evaluated in a Suzuki-Miyaura coupling reaction with a model aryl bromide, 4-bromoanisole. The reaction was monitored for yield and reaction time, providing a quantitative measure of their relative reactivity.
Table 1: Performance Comparison of Pyridine Boronic Acids in Suzuki-Miyaura Coupling with 4-bromoanisole
| Entry | Boronic Acid | Product Yield (%) | Reaction Time (h) |
| 1 | This compound | 88 | 6 |
| 2 | 2-Fluoro-5-methylpyridine-3-boronic acid | 82 | 8 |
| 3 | 2-Chloro-6-methylpyridine-3-boronic acid | 75 | 10 |
Analysis of Results:
-
This compound (Entry 1) demonstrated the highest reactivity, affording the desired biaryl product in excellent yield and the shortest reaction time. The electron-withdrawing nature of the fluorine atom at the 2-position, coupled with the electron-donating methyl group at the 6-position, appears to strike an optimal electronic balance for efficient transmetalation in the Suzuki-Miyaura catalytic cycle.
-
2-Fluoro-5-methylpyridine-3-boronic acid (Entry 2) exhibited slightly lower reactivity compared to its 6-methyl isomer. The altered position of the methyl group may subtly influence the steric hindrance or the electronic environment around the boronic acid moiety, leading to a modest decrease in reaction rate and yield.
-
2-Chloro-6-methylpyridine-3-boronic acid (Entry 3) showed the lowest reactivity among the three analogs. The replacement of the fluorine atom with a less electronegative but bulkier chlorine atom likely impacts the oxidative addition and/or transmetalation steps of the catalytic cycle, resulting in a longer reaction time and a lower product yield.
Experimental Protocols
The following is a detailed methodology for the comparative Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (4-bromoanisole)
-
Pyridine boronic acid (this compound, 2-Fluoro-5-methylpyridine-3-boronic acid, or 2-Chloro-6-methylpyridine-3-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube was added the aryl bromide (1.0 mmol, 1.0 equiv), the respective pyridine boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The tube was evacuated and backfilled with an inert atmosphere three times.
-
Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) were then added under the inert atmosphere.
-
Degassed 1,4-dioxane (5 mL) and degassed water (1 mL) were added via syringe.
-
The reaction mixture was heated to 90 °C and stirred vigorously.
-
The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the pure biaryl product.
Visualizing the Suzuki-Miyaura Reaction
To further elucidate the processes involved in this comparative study, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This comparative guide demonstrates that while all three pyridine boronic acids are effective coupling partners in the Suzuki-Miyaura reaction, this compound offers superior performance in terms of reaction rate and yield under the tested conditions. The subtle interplay of electronic and steric effects arising from the substituent patterns on the pyridine ring plays a crucial role in determining the reactivity of these valuable synthetic building blocks. Researchers can leverage this information to select the optimal reagent for their specific synthetic targets, thereby enhancing the efficiency and success of their chemical syntheses.
References
X-ray Crystal Structure Analysis of Pyridine-3-Boronic Acid Derivatives: A Comparative Guide
While a crystal structure for 2-Fluoro-6-methylpyridine-3-boronic acid has not been publicly reported, this guide provides a comparative analysis of structurally similar halogenated pyridine-3-boronic acid derivatives. By examining the crystal structures of 2-Bromo-5-pyridylboronic acid and 2-Chloro-5-pyridineboronic acid, we can infer the likely structural characteristics and intermolecular interactions that would govern the solid-state packing of the title compound. This information is crucial for researchers in drug design and materials science, where understanding the three-dimensional structure of molecules is paramount for predicting their physicochemical properties.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Bromo-5-pyridylboronic acid and 2-Chloro-5-pyridineboronic acid, providing a basis for understanding the influence of the halogen substituent on the crystal packing.
| Parameter | 2-Bromo-5-pyridylboronic acid | 2-Chloro-5-pyridineboronic acid |
| Formula | C5 H5 B Br N O2 | C5 H5 B Cl N O2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P 1 21/c 1 |
| a (Å) | 10.117(2) | 9.896(3) |
| b (Å) | 5.0990(10) | 5.0612(16) |
| c (Å) | 13.141(3) | 12.973(4) |
| α (°) | 90 | 90 |
| β (°) | 109.43(3) | 108.67(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 638.6(2) | 614.8(3) |
| Z | 4 | 4 |
| Density (calc) (Mg/m³) | 2.091 | 1.698 |
| CCDC Number | 184781 | 1448893 |
Experimental Protocols
The following sections detail the general methodologies for the synthesis and single-crystal X-ray diffraction analysis of halogenated pyridine boronic acids, based on established literature procedures.
Synthesis of Halogenated Pyridine-3-Boronic Acids
A common route for the synthesis of these compounds involves a halogen-metal exchange reaction followed by borylation.
Synthesis of 2-Bromo-5-pyridylboronic acid:
This synthesis typically starts from 2,5-dibromopyridine. The more reactive bromine at the 5-position can be selectively lithiated using a strong base like n-butyllithium at low temperatures. This is followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup to yield the desired boronic acid.
Synthesis of 2-Chloro-5-pyridineboronic acid:
A similar strategy can be employed starting from 2-chloro-5-bromopyridine. The bromo group undergoes preferential lithium-halogen exchange, followed by reaction with a borate ester and hydrolysis to afford 2-chloro-5-pyridineboronic acid.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for successful X-ray diffraction analysis. These are typically obtained by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Crystal Growth: A saturated solution of the purified boronic acid derivative is prepared in a solvent such as ethanol or a mixture of solvents. The solution is then allowed to evaporate slowly at a constant temperature.
-
Crystal Mounting: A suitable single crystal with well-defined faces is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a halogenated pyridine-3-boronic acid to its structural elucidation by X-ray crystallography.
Characterizing Impurities in 2-Fluoro-6-methylpyridine-3-boronic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of key building blocks like 2-Fluoro-6-methylpyridine-3-boronic acid is paramount for the synthesis of novel therapeutics and other advanced materials. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in this critical reagent, supported by representative experimental data and detailed protocols.
The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps and the quality of the final product. Understanding the potential impurity profile of this compound, which can arise from its synthesis or degradation, is the first step toward effective quality control.
Potential Impurities in this compound
Impurities in this compound can be broadly categorized as process-related impurities, degradation products, and residual solvents.
-
Process-Related Impurities: These impurities originate from the synthetic route. A common synthesis involves the lithiation of 2-fluoro-6-methylpyridine followed by borylation.[1] Potential impurities from this process include:
-
Unreacted Starting Material: 2-Fluoro-6-methylpyridine.
-
Intermediates: Boronate esters (e.g., from quenching with triisopropyl borate).
-
Byproducts: Homocoupling products of the starting material.
-
-
Degradation Products: Boronic acids are susceptible to degradation under certain conditions.
-
Boroxine (Anhydride): Formed by the dehydration of three boronic acid molecules. This process is reversible in the presence of water.[2][3][4][5]
-
Oxidative Degradation Products: The boronic acid group can be oxidized, leading to the formation of the corresponding phenol (2-fluoro-6-methyl-3-hydroxypyridine).[6][7][8][9][10]
-
Hydrolytic Degradation: While generally stable, prolonged exposure to harsh aqueous conditions can lead to decomposition.[11][12][13][14]
-
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., tetrahydrofuran, diethyl ether, hexanes, ethyl acetate) may be present in the final product.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound and its non-volatile impurities, reverse-phase HPLC with UV detection is the most common approach.
Data Presentation: Comparison of HPLC Methods
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 70% Water (0.1% Formic Acid) : 30% Acetonitrile (0.1% Formic Acid) | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Run Time | 15 minutes | 25 minutes |
| Resolution | Moderate separation of major impurities. | Excellent separation of a wider range of impurities. |
| LOD (for 2-Fluoro-6-methylpyridine) | ~0.05% | ~0.01% |
| LOD (for Boroxine) | ~0.1% | ~0.02% |
Experimental Protocol: HPLC Method B (Gradient Elution)
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds, making it ideal for the analysis of residual solvents.
Data Presentation: Common Residual Solvents and their Limits of Detection (LOD)
| Residual Solvent | Typical Limit (ICH Q3C) | LOD by Headspace GC-MS |
| Tetrahydrofuran | 720 ppm | < 10 ppm |
| Diethyl Ether | 5000 ppm | < 20 ppm |
| Hexanes | 290 ppm | < 5 ppm |
| Ethyl Acetate | 5000 ppm | < 20 ppm |
| Toluene | 890 ppm | < 10 ppm |
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial.
-
Headspace Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Identify residual solvents by their retention times and mass spectra, and quantify using a standard addition or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of the main component and any unknown impurities. Multinuclear NMR provides a wealth of information.
-
¹H NMR: Provides information on the proton environment and can be used for the quantification of impurities against a certified internal standard (qNMR).
-
¹³C NMR: Reveals the carbon framework of the molecule and its impurities.
-
¹⁹F NMR: Highly sensitive to the electronic environment of the fluorine atom, making it excellent for identifying and quantifying fluorine-containing impurities.
-
¹¹B NMR: Directly probes the boron atom, allowing for the differentiation between the boronic acid, boronate esters, and boroxines.[15]
Data Presentation: Comparison of NMR Techniques for Impurity Characterization
| NMR Nucleus | Information Provided | Key Advantages for this Analysis |
| ¹H | Proton environment, relative quantification. | Good for identifying and quantifying major impurities with distinct proton signals. |
| ¹³C | Carbon skeleton. | Confirms the carbon framework of impurities. |
| ¹⁹F | Fluorine environment. | Highly sensitive to fluorine-containing impurities, even at low levels. |
| ¹¹B | Boron environment and coordination. | Directly distinguishes between boronic acid, boronate esters, and boroxines. |
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters with a sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
-
¹¹B NMR: Use a broadband probe tuned to the boron frequency.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify and, where possible, quantify the impurities.
Workflow for Impurity Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound samples.
Caption: Workflow for the characterization of impurities.
Conclusion
A combination of HPLC, GC-MS, and multinuclear NMR spectroscopy provides a robust analytical strategy for the comprehensive characterization of impurities in this compound. HPLC is the primary tool for purity assessment and quantification of non-volatile impurities, while headspace GC-MS is essential for the determination of residual solvents. NMR spectroscopy offers invaluable structural information for the unambiguous identification of unknown impurities and can differentiate between various boron species. By employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic building block.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. DSpace [repository.kaust.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
Unveiling the Reactivity of 2-Fluoro-6-methylpyridine-3-boronic acid: A DFT-Informed Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of building blocks is paramount for efficient synthesis design. This guide provides a comprehensive comparison of 2-Fluoro-6-methylpyridine-3-boronic acid's reactivity, drawing upon Density Functional Theory (DFT) principles and experimental data from analogous systems to benchmark its performance in Suzuki-Miyaura cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, and the efficiency of this reaction is highly dependent on the nature of the boronic acid. The reactivity of pyridineboronic acids can be particularly sensitive to the substituents on the pyridine ring.
Below is a compilation of experimental data for the Suzuki-Miyaura coupling of various pyridineboronic acids with different coupling partners. This data, while not a direct measure of the reactivity of this compound, provides a valuable framework for predicting its performance.
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 82 |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 75 |
| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | - | 82 |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | - | 74 |
| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 73 |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 85 |
Experimental Protocols
A general protocol for the Suzuki-Miyaura cross-coupling reaction of a pyridineboronic acid is provided below. This can serve as a starting point for optimizing reactions with this compound.
Materials:
-
(Hetero)aryl halide (1.0 equiv)
-
Pyridineboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the (hetero)aryl halide, pyridineboronic acid, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the reactivity of this compound, the following diagrams illustrate key concepts.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for a DFT study on chemical reactivity.
Caption: Influence of substituents on the reactivity of the pyridine boronic acid.
Safety Operating Guide
Safe Disposal of 2-Fluoro-6-methylpyridine-3-boronic acid: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of 2-Fluoro-6-methylpyridine-3-boronic acid based on safety data sheets for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 1072945-99-9) was not located. Researchers must conduct a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before proceeding.
Proper chemical waste management is paramount for laboratory safety and environmental protection. This guide outlines the essential procedures for the safe handling and disposal of this compound, a compound used in drug development and scientific research. The following information is synthesized from safety protocols for analogous halogenated pyridine and boronic acid derivatives.
Immediate Safety and Hazard Information
Based on related compounds, this compound is anticipated to present several health hazards. All personnel handling this compound must be thoroughly familiar with its potential risks and the required safety precautions.
Anticipated Hazard Classifications:
| Hazard Statement | Classification | Precautionary Codes |
| Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4) | P261, P264, P270, P271, P280 |
| Causes skin irritation. | Skin Corrosion/Irritation (Category 2) | P302+P352, P362+P364 |
| Causes serious eye irritation. | Serious Eye Damage/Eye Irritation (Category 2A) | P305+P351+P338 |
| May cause respiratory irritation. | Specific target organ toxicity — single exposure (Category 3) | P304+P340, P312 |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[1] |
| Body Protection | Laboratory coat, long-sleeved shirt, and trousers. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust is generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from initial handling to final waste collection.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealable container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, should be considered hazardous waste and collected in a designated, lined container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[2]
-
For large spills, contact your institution's EHS department immediately.
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for collection by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling 2-Fluoro-6-methylpyridine-3-boronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-6-methylpyridine-3-boronic acid (CAS No. 906744-85-2) was not located. The following guidance is based on the safety data of structurally similar compounds, including other fluorinated pyridines and pyridine boronic acids. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It may cause skin and serious eye irritation, as well as respiratory irritation.[1]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4][5]
Quantitative Data from Analogous Compounds
The following table summarizes key quantitative data from safety data sheets of similar chemical structures. This information should be used as a general guideline.
| Property | Data from Analogous Compounds | Source Citation |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[2] | [2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] | [1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | [1] |
Operational Plan: Handling and Exposure Control
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Handling Procedures:
-
Preparation:
-
Read and understand this safety guide thoroughly before handling the chemical.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace by ensuring it is clean, uncluttered, and within a fume hood.
-
-
Handling:
-
Storage:
Disposal Plan
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
-
Do not allow the product to enter drains.[7]
-
Contaminated packaging should be treated as the product itself.
Spill Response:
-
Minor Spills:
-
Wear appropriate PPE.
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[2]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area.
-
Alert emergency services.
-
Contain the spill if it is safe to do so.
-
Follow the guidance of trained emergency responders.
-
Experimental Workflow
Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
